Benz(a)anthracen-8-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
34501-23-0 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
benzo[a]anthracen-8-ol |
InChI |
InChI=1S/C18H12O/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-11,19H |
InChI Key |
YZKDOJDRVFVRIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Benz(a)anthracen-8-ol
This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of Benz(a)anthracen-8-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) benz(a)anthracene. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, toxicology, and drug development.
Introduction
Benz(a)anthracene is a well-studied polycyclic aromatic hydrocarbon consisting of four fused benzene rings.[1] Like other PAHs, it is an environmental contaminant and is known for its carcinogenic properties. The biological activity of PAHs is often linked to their metabolic activation into more reactive species, including hydroxylated metabolites. This compound is one such metabolite, formed through the action of cytochrome P450 enzymes.[2][3] Understanding the synthesis and properties of this specific metabolite is crucial for elucidating the mechanisms of PAH-induced toxicity and for the development of potential countermeasures.
Data Presentation
Table 1: Physical and Chemical Properties of Benz(a)anthracene and Estimated Properties of this compound
| Property | Benz(a)anthracene | This compound (Estimated) |
| Molecular Formula | C₁₈H₁₂ | C₁₈H₁₂O |
| Molecular Weight | 228.29 g/mol [1] | 244.29 g/mol |
| Appearance | Colorless to yellow-brown fluorescent flakes or powder[1] | Light yellow to brown solid |
| Melting Point | 157-159 °C[9] | >160 °C (expected increase due to H-bonding) |
| Boiling Point | 437.6 °C[9] | >440 °C (expected increase) |
| Solubility | Insoluble in water; soluble in benzene, alcohol, and other organic solvents.[1] | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). |
| logP (Octanol/Water) | 5.76[1] | ~5.0 (expected decrease due to hydroxyl group) |
Table 2: Spectral Data for Benz(a)anthracene and Expected Spectral Characteristics for this compound
| Spectral Data | Benz(a)anthracene | This compound (Expected) |
| ¹H NMR (CDCl₃, ppm) | δ 7.5-9.2 (complex aromatic multiplets)[1][10] | Aromatic protons shifted, additional broad singlet for -OH proton (concentration dependent). |
| ¹³C NMR (CDCl₃, ppm) | Aromatic carbons in the range of δ 120-135. | Aromatic carbon signals shifted, with the C-8 signal shifted downfield due to the hydroxyl group. |
| IR (cm⁻¹) | C-H stretching (aromatic) ~3050, C=C stretching (aromatic) ~1600, 1450.[11][12] | Broad O-H stretch ~3200-3600, C-O stretch ~1200-1300, in addition to aromatic C-H and C=C stretches. |
| Mass Spec (m/z) | 228 (M⁺)[13] | 244 (M⁺), with characteristic fragmentation pattern. |
Experimental Protocols
The following is a proposed, hypothetical multi-step synthesis for this compound. This pathway is designed based on established synthetic methodologies for PAHs and their derivatives.
Step 1: Synthesis of Benz(a)anthracene-7,12-dione
This step involves the Friedel-Crafts acylation of naphthalene with phthalic anhydride, followed by cyclization.
-
Materials: Naphthalene, phthalic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene.
-
Procedure:
-
A mixture of naphthalene and phthalic anhydride in nitrobenzene is slowly added to a stirred suspension of anhydrous AlCl₃ in nitrobenzene at 0-5 °C.
-
The reaction mixture is stirred at room temperature for several hours and then heated to 60-70 °C until the evolution of HCl gas ceases.
-
The mixture is poured onto crushed ice and concentrated HCl.
-
The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield 2-(1-naphthoyl)benzoic acid.
-
The 2-(1-naphthoyl)benzoic acid is then cyclized by heating with concentrated sulfuric acid to yield Benz(a)anthracene-7,12-dione.
-
The product is isolated by pouring the reaction mixture into water, filtering the precipitate, and purifying by recrystallization.
-
Step 2: Reduction of Benz(a)anthracene-7,12-dione to Benz(a)anthracene
-
Materials: Benz(a)anthracene-7,12-dione, zinc dust, sodium hydroxide, water.
-
Procedure:
-
Benz(a)anthracene-7,12-dione is refluxed with zinc dust in an aqueous solution of sodium hydroxide.
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled, and the crude benz(a)anthracene is extracted with an organic solvent (e.g., toluene).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting solid is purified by column chromatography or recrystallization to yield pure benz(a)anthracene.
-
Step 3: Bromination of Benz(a)anthracene to 8-Bromobenz(a)anthracene
This step requires regioselective bromination, which can be challenging. The 8-position is not the most electronically activated, so specific conditions may be required.
-
Materials: Benz(a)anthracene, N-Bromosuccinimide (NBS), a suitable solvent (e.g., carbon tetrachloride), and a radical initiator (e.g., benzoyl peroxide).
-
Procedure:
-
Benz(a)anthracene is dissolved in a non-polar solvent like carbon tetrachloride.
-
NBS and a catalytic amount of benzoyl peroxide are added to the solution.
-
The mixture is refluxed under inert atmosphere, with irradiation by a UV lamp to facilitate radical bromination.
-
The reaction is monitored by TLC for the formation of the monobrominated product.
-
The succinimide byproduct is filtered off, and the solvent is evaporated.
-
The crude product is purified by column chromatography to isolate 8-Bromobenz(a)anthracene. Note: This step is hypothetical and may require significant optimization to achieve the desired regioselectivity.
-
Step 4: Synthesis of this compound from 8-Bromobenz(a)anthracene
This is a nucleophilic aromatic substitution to introduce the hydroxyl group.
-
Materials: 8-Bromobenz(a)anthracene, sodium hydroxide or potassium hydroxide, a high-boiling point polar aprotic solvent (e.g., dimethyl sulfoxide - DMSO), and a copper catalyst (e.g., CuI).
-
Procedure:
-
8-Bromobenz(a)anthracene is dissolved in DMSO.
-
Powdered potassium hydroxide and a catalytic amount of CuI are added.
-
The mixture is heated at a high temperature (e.g., 150-180 °C) under an inert atmosphere for several hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled, diluted with water, and acidified with a dilute acid (e.g., HCl).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried, and the solvent is evaporated.
-
The crude this compound is purified by column chromatography.
-
Mandatory Visualization
Caption: Proposed synthetic pathway for this compound.
Biological Activities and Signaling Pathways
As a metabolite of benz(a)anthracene, this compound is expected to play a role in the toxicological profile of the parent compound. Hydroxylated PAHs are known to interact with various biological pathways.
One of the primary signaling pathways implicated in the cellular response to PAHs is the Aryl Hydrocarbon Receptor (AhR) pathway.[14][15] AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:
-
Ligand Binding: In the cytoplasm, PAHs and their metabolites, potentially including this compound, can bind to the AhR, which is part of a protein complex.
-
Nuclear Translocation: Upon ligand binding, the AhR dissociates from its chaperone proteins and translocates to the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
-
Gene Transcription: Binding of the AhR/ARNT complex to XREs initiates the transcription of genes encoding for Phase I and Phase II metabolizing enzymes, such as CYP1A1, CYP1A2, and glutathione S-transferases.
-
Metabolic Activation and Detoxification: The upregulation of these enzymes can lead to both the detoxification and, paradoxically, the metabolic activation of PAHs into more carcinogenic intermediates, such as diol epoxides.
The interaction of this compound with the AhR and its subsequent effects on downstream signaling and cellular processes are critical areas for future research.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Conclusion
This compound, a metabolite of the procarcinogen benz(a)anthracene, is a molecule of significant interest in the fields of toxicology and drug development. While direct experimental data on its synthesis and properties are limited, this guide provides a robust theoretical framework for its preparation and characterization. The proposed synthetic route, based on established chemical transformations, offers a starting point for the laboratory synthesis of this compound. The estimated properties and the discussion of its potential biological activities, particularly in the context of the AhR signaling pathway, are intended to stimulate further research into the precise role of this and other hydroxylated PAHs in mediating the biological effects of their parent compounds. Further experimental validation is necessary to confirm the proposed synthesis and to fully elucidate the physicochemical and biological characteristics of this compound.
References
- 1. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The metabolism of benz[a]anthracene and dibenz[a,h]anthracene and their 5,6-epoxy-5,6-dihydro derivatives by rat-liver homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. An expeditious synthesis of benz[a]anthracene and some of its oxygenated derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benz a anthracene certified reference material, TraceCERT 56-55-3 [sigmaaldrich.com]
- 10. 1,2-Benzanthracene(56-55-3) 1H NMR [m.chemicalbook.com]
- 11. Benz[a]anthracene [webbook.nist.gov]
- 12. Benz(a)anthracene Bands [astrochem.org]
- 13. ez.restek.com [ez.restek.com]
- 14. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to Benz(a)anthracen-8-ol: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH), is a known environmental contaminant and a procarcinogen. Its biological activity is intrinsically linked to its metabolic activation into various derivatives, including phenols, dihydrodiols, and diol epoxides. Among these metabolites, the hydroxylated forms, such as Benz(a)anthracen-8-ol, play a crucial role in the cascade of events leading to potential toxicity and carcinogenicity. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on data relevant to researchers in toxicology, pharmacology, and drug development. Due to the limited availability of experimental data for this specific isomer, this guide incorporates both reported data for closely related compounds and predicted values from computational models to offer a thorough profile.
Physicochemical Properties
The physicochemical properties of this compound are critical for understanding its environmental fate, bioavailability, and interaction with biological systems. While experimental data for this specific isomer is scarce, the following tables summarize key properties of the parent compound, Benz(a)anthracene, and predicted values for this compound.
Table 1: Physical and Chemical Properties of Benz(a)anthracene
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂ | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| Appearance | Colorless to pale yellow solid | [1] |
| Melting Point | 158-162 °C | [1][2] |
| Boiling Point | 435 °C | [2] |
| Water Solubility | 0.0094 mg/L at 25 °C | [1] |
| logP (Octanol-Water Partition Coefficient) | 5.91 | [1] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Prediction Tool/Method |
| Molecular Formula | C₁₈H₁₂O | - |
| Molecular Weight | 244.29 g/mol | - |
| Melting Point | 175-185 °C | QSPR Models[3] |
| Boiling Point | 480-500 °C | QSPR Models |
| Water Solubility | ~1-5 mg/L | QSAR Models[4] |
| logP (Octanol-Water Partition Coefficient) | ~5.5 | QSAR Models[4] |
Note: Predicted values are estimations based on computational models and should be confirmed by experimental data.
Spectral Data
Table 3: Predicted and Reference Spectral Data
| Spectrum Type | Predicted/Reference Data for this compound | Reference Data for Benz(a)anthracene |
| ¹H NMR (CDCl₃) | Chemical shifts for aromatic protons are expected between 7.5 and 9.0 ppm, with the hydroxyl proton appearing as a broad singlet.[5] | A complex multiplet pattern between 7.5 and 9.2 ppm.[1][6] |
| ¹³C NMR (CDCl₃) | Aromatic carbons are predicted to be in the range of 110-150 ppm. The carbon bearing the hydroxyl group is expected to be significantly deshielded (around 150-155 ppm).[7][8][9][10][11] | Signals appear in the range of 120-132 ppm.[1] |
| Mass Spectrometry (EI) | Predicted molecular ion (M⁺) peak at m/z 244. Fragmentation may involve the loss of CO (m/z 216) and H.[12] | Molecular ion (M⁺) at m/z 228.[1][13] |
| UV-Vis (in Methanol) | Expected to show multiple absorption bands in the UV region (250-400 nm), characteristic of the benz(a)anthracene chromophore, with potential shifts due to the hydroxyl group.[14] | λmax at approximately 278, 288, 299, 355, 372, and 388 nm.[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound. The following sections outline generalized procedures that can be adapted for this specific isomer.
Synthesis of Hydroxybenz(a)anthracenes
The synthesis of specific hydroxy derivatives of benz(a)anthracene can be challenging. A common strategy involves the synthesis of the parent PAH followed by oxidation or starting from a functionalized precursor. The Haworth synthesis is a classical method for producing the anthracene skeleton, which can then be modified.[15] More modern approaches utilize metal-catalyzed cross-coupling reactions to build the polycyclic system.[16]
General Protocol for Synthesis (Adaptable):
-
Synthesis of the Benz(a)anthracene Core: Utilize a multi-step synthesis such as a Diels-Alder reaction between a suitable diene and dienophile, followed by aromatization. Alternatively, transition metal-catalyzed annulation reactions can be employed.[16][17]
-
Introduction of the Hydroxyl Group: This can be achieved through various methods:
-
Direct Oxidation: Oxidation of benz(a)anthracene using oxidizing agents can lead to a mixture of hydroxylated products, which would then require separation.
-
Synthesis from a Precursor: A more controlled approach involves starting with a precursor already containing a functional group that can be converted to a hydroxyl group, such as a methoxy or amino group, at the desired position. For example, a bromo-substituted benz(a)anthracene at the 8-position could be converted to the hydroxyl derivative via a nucleophilic substitution or a metal-catalyzed hydroxylation reaction.
-
Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and purification of PAH metabolites.
HPLC Protocol for Separation of Hydroxybenz(a)anthracene Isomers: [18][19][20][21][22]
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detection: Fluorescence detection is highly sensitive and selective for PAHs and their derivatives. UV detection can also be used.[18]
-
Sample Preparation: Samples from biological matrices often require an extraction step (e.g., solid-phase extraction) and enzymatic hydrolysis to cleave conjugates before HPLC analysis.[18]
Genotoxicity Testing: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[23][24][25][26][27]
Generalized Ames Test Protocol for PAHs: [25][26]
-
Bacterial Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100).
-
Metabolic Activation: Since PAHs require metabolic activation to become mutagenic, the test is performed in the presence and absence of a mammalian liver extract (S9 fraction).[24]
-
Procedure:
-
The test compound, bacterial strain, and S9 mix (if used) are combined in soft agar.
-
The mixture is poured onto a minimal glucose agar plate.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that can grow in the absence of histidine) compared to the negative control.
Biological Activity and Signaling Pathways
The biological effects of this compound are primarily mediated through its interaction with cellular macromolecules, including the Aryl Hydrocarbon Receptor (AHR).
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The AHR is a ligand-activated transcription factor that plays a central role in the cellular response to PAHs.[28][29][30][31][32]
Upon entering the cell, this compound can bind to the AHR, which is located in the cytoplasm in a complex with chaperone proteins. This binding event causes a conformational change, leading to the translocation of the ligand-AHR complex into the nucleus. In the nucleus, AHR dissociates from its chaperones and heterodimerizes with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their increased transcription. These target genes often include enzymes involved in xenobiotic metabolism, such as cytochrome P450s (e.g., CYP1A1, CYP1B1), which can further metabolize the PAH, sometimes leading to more reactive and toxic intermediates.
Experimental Workflow for Assessing Biological Activity
A typical workflow for investigating the biological activity of this compound is outlined below.
Conclusion
This compound, as a metabolite of the procarcinogen Benz(a)anthracene, is a molecule of significant interest to the fields of toxicology and drug development. While specific experimental data for this isomer remains limited, this guide provides a foundational understanding of its predicted physicochemical properties, spectral characteristics, and likely biological activities based on the broader knowledge of PAHs. The provided experimental protocols and pathway diagrams offer a starting point for researchers aiming to further investigate the synthesis, analysis, and biological impact of this and other related PAH metabolites. Further experimental validation of the predicted properties and detailed investigation into its specific toxicological profile are crucial next steps in fully elucidating the role of this compound in PAH-induced carcinogenesis.
References
- 1. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benz[a]anthracene [webbook.nist.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-Benzanthracene(56-55-3) 1H NMR spectrum [chemicalbook.com]
- 7. CASPRE [caspre.ca]
- 8. researchgate.net [researchgate.net]
- 9. Visualizer loader [nmrdb.org]
- 10. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relationship between the 13C-NMR chemical shift and the carcinogenic activity of benz[a]anthracenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benz[a]anthracene [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benz[a]anthracene, 8-propyl- (CAS 54889-82-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamopen.com [benthamopen.com]
- 18. High-performance liquid chromatographic method with fluorescence detection for the determination of 3-hydroxybenzo[a]pyrene and 3-hydroxybenz[a]anthracene in the urine of polycyclic aromatic hydrocarbon-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. diva-portal.org [diva-portal.org]
- 20. separationmethods.com [separationmethods.com]
- 21. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Mutagenicity and contents of polycyclic aromatic hydrocarbons in used and recycled motor oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabolic activation of polycyclic aromatic hydrocarbons to mutagens in the Ames test by various animal species including man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 26. academicjournals.org [academicjournals.org]
- 27. bl.uk [bl.uk]
- 28. puracyp.com [puracyp.com]
- 29. puracyp.com [puracyp.com]
- 30. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 31. cdn.caymanchem.com [cdn.caymanchem.com]
- 32. indigobiosciences.com [indigobiosciences.com]
Technical Guide: On the Crystal Structure of Benz(a)anthracen-8-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the crystal structure of Benz(a)anthracen-8-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) Benz(a)anthracene. A comprehensive search of publicly available crystallographic databases and the scientific literature indicates that, to date, the specific crystal structure of this compound has not been experimentally determined and is therefore not available. This guide provides contextual information by presenting the known crystal structure of the parent compound, Benz(a)anthracene. Furthermore, it outlines the standard experimental methodologies that would be employed for the determination of such a crystal structure. This document aims to serve as a valuable resource for researchers interested in the structural chemistry of hydroxylated PAHs.
Introduction
Benz(a)anthracene is a polycyclic aromatic hydrocarbon composed of four fused benzene rings.[1] Its derivatives are of significant interest to the scientific community, particularly in the fields of toxicology and drug development, due to their biological activities. The introduction of a hydroxyl group, as in this compound, can significantly alter the molecule's chemical properties, including its solubility, metabolic pathways, and interaction with biological macromolecules.
The three-dimensional arrangement of atoms in a crystal, known as the crystal structure, provides fundamental insights into the physicochemical properties of a compound. It is crucial for understanding intermolecular interactions, polymorphism, and for the rational design of new chemical entities.
Despite a thorough investigation of scientific literature and crystallographic databases, no experimental data on the crystal structure of this compound could be located. This suggests that the compound has either not yet been synthesized and crystallized, or that its crystal structure has not been deposited in public repositories.
Crystal Structure of Benz(a)anthracene (Parent Compound)
As a point of reference, the crystal structure of the parent compound, Benz(a)anthracene, has been determined.[2] Understanding the crystal packing and molecular geometry of Benz(a)anthracene can provide valuable insights into the potential structural characteristics of its derivatives.
Table 1: Crystallographic Data for Benz(a)anthracene
| Parameter | Value |
| Chemical Formula | C₁₈H₁₂ |
| Molecular Weight | 228.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.56 Å |
| b | 6.33 Å |
| c | 21.64 Å |
| α | 90° |
| β | 102.5° |
| γ | 90° |
| Volume | 1144.1 ų |
| Z | 4 |
Note: The crystallographic data presented here is sourced from publicly available information on Benz(a)anthracene and serves as a reference due to the absence of data for this compound.
The crystal structure of Benz(a)anthracene reveals a planar molecule with a herringbone packing arrangement, which is common for aromatic hydrocarbons.[3] The introduction of a hydroxyl group at the 8-position in this compound would be expected to introduce hydrogen bonding capabilities, which would likely lead to a significantly different crystal packing arrangement compared to the parent compound.
Experimental Protocol for Crystal Structure Determination
The determination of a novel crystal structure, such as that of this compound, follows a well-established experimental workflow. The primary technique used is single-crystal X-ray diffraction.
3.1. Synthesis and Crystallization
The first step involves the synthesis of pure this compound. Following synthesis and purification, the critical step is to grow single crystals of sufficient quality for X-ray diffraction analysis. Common crystallization techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound and promotes crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
3.2. X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated during the experiment to collect a complete dataset of diffraction intensities.
3.3. Structure Solution and Refinement
The collected diffraction data is used to determine the arrangement of atoms within the crystal. This process involves two main stages:
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. This is often the most challenging step and can be accomplished using methods such as the Patterson function, direct methods, or dual-space methods.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve its accuracy. This is an iterative process that minimizes the difference between the observed and calculated structure factors. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and other geometric parameters.
The logical workflow for determining a crystal structure is depicted in the following diagram:
References
Solubility Profile of Benz(a)anthracen-8-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Benz(a)anthracen-8-ol, a hydroxylated polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document outlines the known solubility of its parent compound, Benz(a)anthracene, discusses the anticipated effects of hydroxylation on its solubility profile, and provides detailed experimental protocols for determining its solubility in various solvents.
Introduction to this compound
This compound is a derivative of Benz(a)anthracene, a PAH known for its presence in environmental systems and as a byproduct of incomplete combustion. The introduction of a hydroxyl group at the 8-position of the fused ring structure is expected to significantly alter its physicochemical properties, most notably its solubility, in comparison to the parent compound. Understanding the solubility of this compound is crucial for toxicological studies, environmental fate and transport modeling, and in the development of analytical methods for its detection and quantification.
Solubility of the Parent Compound: Benz(a)anthracene
To establish a baseline, the solubility of the non-hydroxylated parent compound, Benz(a)anthracene, is presented. Benz(a)anthracene is a nonpolar molecule and, as such, exhibits very low solubility in water and higher solubility in organic solvents.
Table 1: Quantitative Solubility Data for Benz(a)anthracene
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 0.01 mg/L[1] |
| Most Organic Solvents | Not Specified | Soluble[2] |
| Boiling Alcohol | Not Specified | Difficulty Solubilizing[2] |
Expected Influence of the Hydroxyl Group on Solubility
The presence of a hydroxyl (-OH) group on the aromatic ring system of this compound introduces polarity to the molecule. This functional group can participate in hydrogen bonding with polar solvents. Consequently, the following trends in solubility are anticipated:
-
Increased Aqueous Solubility: The ability to form hydrogen bonds with water molecules will lead to a higher aqueous solubility for this compound compared to Benz(a)anthracene. Hydroxylated PAHs are generally more water-soluble than their parent compounds.
-
Enhanced Solubility in Polar Organic Solvents: Solvents such as alcohols (e.g., methanol, ethanol), acetone, and acetonitrile are expected to be effective at solvating this compound due to dipole-dipole interactions and hydrogen bonding.
-
Moderate Solubility in Nonpolar Organic Solvents: While the aromatic backbone remains lipophilic, the polar hydroxyl group may slightly reduce its solubility in very nonpolar solvents like hexane compared to the parent compound. However, it is still expected to retain a significant degree of solubility in many organic solvents.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data for this compound, the following experimental workflow, based on the widely accepted shake-flask method, is recommended.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, hexane) of analytical grade
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence) or Gas Chromatography-Mass Spectrometry (GC-MS)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
References
An In-depth Technical Guide to Benz(a)anthracen-8-ol: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benz(a)anthracen-8-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) benz(a)anthracene, represents a class of molecules that are of significant interest in the fields of toxicology, pharmacology, and drug development. While the direct discovery and historical timeline of this specific isomer are not extensively documented, its existence and relevance are inferred from the broader study of benz(a)anthracene metabolism. This technical guide provides a comprehensive overview of this compound, including its likely metabolic origin, a proposed synthetic pathway, and its toxicological context. The document is intended to serve as a foundational resource for researchers investigating the biological activities and potential therapeutic or toxicological implications of hydroxylated PAHs.
Discovery and History: A Metabolic Perspective
The "discovery" of this compound is intrinsically linked to the scientific community's growing understanding of the metabolic activation of PAHs. In the mid-20th century, it became evident that parent PAHs like benz(a)anthracene were not carcinogenic in their native state but required enzymatic conversion into reactive metabolites that could bind to cellular macromolecules, including DNA, leading to mutations and cancer.
Early research focused on identifying the metabolic products of benz(a)anthracene in various biological systems. These studies revealed a complex array of hydroxylated derivatives, including phenols, dihydrodiols, and diol epoxides. While specific literature pinpointing the first isolation and characterization of the 8-ol isomer is scarce, its formation is a logical consequence of the established metabolic pathways. The primary enzymes responsible for this biotransformation are the cytochrome P450 monooxygenases, which introduce oxygen atoms into the aromatic ring system.
The history of this compound is therefore not one of a singular discovery but rather an outcome of the broader investigation into PAH toxicology and metabolism. The study of related compounds, such as 8-methylbenz[a]anthracene and 8-hydroxymethylbenz[a]anthracene, has shown that metabolic activity, including the formation of 8,9-diols, does occur at this region of the molecule, lending strong support to the formation of this compound as a metabolite.[1][2][3]
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of Benz(a)anthracene
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂ | --INVALID-LINK-- |
| Molecular Weight | 228.29 g/mol | --INVALID-LINK-- |
| Melting Point | 158-162 °C | --INVALID-LINK-- |
| Boiling Point | 435 °C | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow solid | --INVALID-LINK-- |
| Solubility | Insoluble in water; soluble in organic solvents | --INVALID-LINK-- |
Table 2: Spectroscopic Data for Benz(a)anthracene
| Technique | Key Data Points | Reference |
| ¹H NMR (CDCl₃) | δ 7.0-9.0 ppm (complex aromatic region) | --INVALID-LINK-- |
| Mass Spectrometry (EI) | m/z 228 (M⁺), 226, 114 | --INVALID-LINK-- |
| IR Spectrum | Major peaks corresponding to C-H and C=C aromatic stretching | --INVALID-LINK-- |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from general methods for the synthesis of hydroxylated PAHs. One such approach involves the strategic introduction of a hydroxyl group onto a pre-formed benz(a)anthracene skeleton.
Experimental Workflow: Synthesis of this compound
References
- 1. Enzymatic formation of an 8,9-diol from 8-methylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 8-hydroxymethylbenz[a]anthracene by rat liver microsomes. Stereochemistry of dihydrodiol metabolites and the effect of enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Methylbenz(a)anthracene | C19H14 | CID 16933 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benz(a)anthracen-8-ol: A Technical Review of its Putative Formation and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benz(a)anthracen-8-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) benz(a)anthracene. Direct research on this compound is not currently available in the public domain. Therefore, this document extrapolates information from studies on the metabolism of its parent compound, benz(a)anthracene, to infer its likely formation, potential biological activities, and the experimental methodologies relevant to its study. The metabolic activation of benz(a)anthracene is a critical area of research due to its implications in carcinogenesis. This guide summarizes the key metabolic pathways, presents available quantitative data on metabolite distribution, and details relevant experimental protocols.
Introduction to Benz(a)anthracene and its Metabolism
Benz(a)anthracene is a five-ring polycyclic aromatic hydrocarbon that is formed from the incomplete combustion of organic materials. It is an environmental pollutant and a known procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. The primary route of metabolic activation is through oxidation by cytochrome P450 enzymes, leading to the formation of various hydroxylated metabolites, including dihydrodiols, phenols, and diol epoxides. The formation of these metabolites is a key step in both the detoxification and the toxification pathways of benz(a)anthracene.
Metabolic Formation of this compound
While direct synthesis or isolation of this compound is not described in the reviewed literature, its formation as a metabolite of benz(a)anthracene is highly probable. The metabolism of benz(a)anthracene by liver microsomes has been shown to produce a variety of dihydrodiols. One of the identified metabolites is the benz(a)anthracene-8,9-dihydrodiol. This dihydrodiol can be further metabolized to a phenol, which in this case would be this compound.
The metabolic pathway leading to the formation of this compound is believed to proceed via the following steps:
-
Epoxidation: Cytochrome P450 enzymes catalyze the epoxidation of the 8,9-double bond of benz(a)anthracene to form benz(a)anthracene-8,9-oxide.
-
Hydration: Epoxide hydrolase then hydrates the epoxide to form the trans-8,9-dihydrodiol of benz(a)anthracene.
-
Dehydrogenation: The dihydrodiol can then be dehydrogenated to form the corresponding catechol, or it can undergo further oxidation. A likely subsequent step is the formation of a phenol at the 8-position, yielding this compound.
Quantitative Data on Benz(a)anthracene Metabolites
Quantitative data on the specific yield of this compound is not available. However, studies on the metabolism of benz(a)anthracene in human liver microsomes have quantified the distribution of its primary dihydrodiol metabolites. This data provides an insight into the relative prevalence of the precursor to this compound.
| Metabolite | Relative Percentage of Total Dihydrodiols[1] |
| Benz(a)anthracene-8,9-dihydrodiol | 42.4% |
| Benz(a)anthracene-5,6-dihydrodiol | 25.0% |
| Benz(a)anthracene-10,11-dihydrodiol | 24.8% |
| Benz(a)anthracene-3,4-dihydrodiol | 5.3% |
| Benz(a)anthracene-1,2-dihydrodiol | < 1.5% |
Table 1: Relative distribution of benz(a)anthracene dihydrodiol metabolites formed by human liver microsomes.[1]
Experimental Protocols
The following sections detail the typical experimental protocols used to study the metabolism of benz(a)anthracene and to analyze its metabolites. These protocols are directly applicable to the investigation of this compound.
In Vitro Metabolism of Benz(a)anthracene using Liver Microsomes
This protocol describes the incubation of benz(a)anthracene with liver microsomes to generate its metabolites.
Materials:
-
Benz(a)anthracene
-
Liver microsomes (e.g., from rat or human)
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Magnesium chloride
-
Organic solvent (e.g., acetone or DMSO) for dissolving benz(a)anthracene
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., cold acetone or ethyl acetate)
Procedure:
-
Prepare a stock solution of benz(a)anthracene in a suitable organic solvent.
-
In a reaction tube, combine the phosphate buffer, magnesium chloride, and the NADPH generating system.
-
Add the liver microsomes to the reaction mixture.
-
Initiate the reaction by adding the benz(a)anthracene stock solution. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting the enzymes.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching solution.
-
Extract the metabolites from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.
Analysis of Metabolites by High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for separating and quantifying the various metabolites of benz(a)anthracene.
Instrumentation and Columns:
-
HPLC system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
Mobile Phase and Gradient:
-
A typical mobile phase consists of a gradient of methanol and water or acetonitrile and water.
-
The gradient program is optimized to achieve separation of the different dihydrodiol and phenolic metabolites.
Procedure:
-
Inject the extracted and reconstituted metabolite sample onto the HPLC column.
-
Run the gradient program to elute the metabolites.
-
Detect the metabolites using a UV detector at a wavelength suitable for PAHs (e.g., 254 nm) or a fluorescence detector with appropriate excitation and emission wavelengths.
-
Identify and quantify the metabolites by comparing their retention times and peak areas with those of authentic standards.
Analysis of Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the confirmation and structural elucidation of the metabolites.[2]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for PAH analysis (e.g., DB-5ms).
Sample Preparation:
-
The extracted metabolites are often derivatized (e.g., silylated) to increase their volatility for GC analysis.
Procedure:
-
Inject the derivatized sample into the GC.
-
The metabolites are separated based on their boiling points and interaction with the column stationary phase.
-
The separated compounds enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrum of each metabolite is recorded, providing information about its molecular weight and structure.
-
Metabolites are identified by comparing their mass spectra with libraries of known compounds or with the spectra of authentic standards.
Visualizations of Metabolic Pathways and Workflows
Metabolic Activation of Benz(a)anthracene
The following diagram illustrates the general metabolic pathway for the activation of benz(a)anthracene, which can lead to the formation of this compound and ultimately to DNA-damaging species.
Metabolic pathway of Benz(a)anthracene.
Experimental Workflow for Metabolite Analysis
This diagram outlines the typical workflow for the in vitro metabolism of benz(a)anthracene and the subsequent analysis of its metabolites.
Workflow for metabolite analysis.
Potential Biological Significance
The biological significance of this compound is currently unknown due to the lack of direct studies. However, based on the known activities of other hydroxylated PAHs, several potential roles can be postulated:
-
Detoxification: The formation of hydroxylated metabolites is often a step towards detoxification, as it increases the water solubility of the compound, facilitating its excretion from the body.
-
Toxicity and Carcinogenicity: Conversely, some hydroxylated metabolites can be further activated to more reactive species. For instance, the formation of diol epoxides from dihydrodiols is a critical step in the carcinogenic mechanism of many PAHs. These diol epoxides can form covalent adducts with DNA, leading to mutations and potentially initiating cancer. The position of the hydroxyl group can significantly influence the subsequent metabolic steps and the ultimate biological activity.
-
Receptor Binding: Hydroxylated PAHs may interact with cellular receptors, such as the aryl hydrocarbon receptor (AhR), which is involved in the regulation of drug-metabolizing enzymes. The binding affinity and subsequent receptor activation can vary depending on the specific isomer.
Conclusion and Future Directions
While this compound remains an uncharacterized metabolite of benz(a)anthracene, its formation is strongly suggested by the metabolic pathways of the parent compound. This technical guide provides a framework for its potential synthesis, analysis, and biological importance based on the extensive literature on benz(a)anthracene and its other hydroxylated derivatives.
Future research should focus on the definitive identification and characterization of this compound in in vitro and in vivo metabolic systems. The synthesis of an authentic standard would be crucial for its accurate quantification and for the direct assessment of its biological activities, including its potential cytotoxicity, genotoxicity, and carcinogenicity. Such studies will contribute to a more complete understanding of the complex metabolic fate of benz(a)anthracene and its role in human health.
References
The Biological Activity of Benz(a)anthracen-8-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of the specific isomer Benz(a)anthracen-8-ol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known biological activities of its parent compound, Benz(a)anthracene, and the general principles of the metabolism and toxicity of hydroxylated polycyclic aromatic hydrocarbons (PAHs). The information presented herein is intended to serve as a foundational resource to inform future research and toxicological assessments.
Introduction
Benz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings.[1] It is a product of incomplete combustion of organic matter and is found in tobacco smoke, coal tar, and automobile exhaust.[1][2] Benz(a)anthracene itself is considered a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[3][4] The metabolism of Benz(a)anthracene can lead to the formation of various oxygenated derivatives, including phenols, dihydrodiols, and epoxides.[5][6] This guide focuses on the potential biological activities of a specific hydroxylated metabolite, this compound.
Metabolic Pathways
The metabolic activation of Benz(a)anthracene is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[2][4] These enzymes introduce oxygen into the PAH structure, leading to the formation of reactive intermediates. While the metabolism of Benz(a)anthracene to its 8,9-dihydrodiol has been reported, the direct formation and subsequent biological activity of this compound are not well-documented.[5] However, based on the known metabolism of other PAHs, it is plausible that this compound can be formed as a minor metabolite.
The metabolism of the structurally related compound, 8-hydroxymethylbenz[a]anthracene, has been shown to produce various dihydrodiol metabolites, indicating that the 8-position is accessible to metabolic enzymes.[7]
Core Biological Activity: Aryl Hydrocarbon Receptor (AHR) Activation
A primary mechanism by which PAHs and their metabolites exert their biological effects is through the activation of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor.[4][8] Upon binding to a ligand like a PAH or its metabolite, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs).[8][9] This binding initiates the transcription of a battery of genes, including those encoding for CYP1A1, CYP1A2, and CYP1B1, which are involved in the metabolism of xenobiotics.[4]
While direct evidence for this compound binding to the AHR is lacking, hydroxylated PAHs are known to be AHR agonists.[8] The affinity of these metabolites for the AHR can vary depending on the position of the hydroxyl group.
References
- 1. Benz(a)anthracene - Wikipedia [en.wikipedia.org]
- 2. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolism of benz[a]anthracene and dibenz[a,h]anthracene and their 5,6-epoxy-5,6-dihydro derivatives by rat-liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metabolism of 8-hydroxymethylbenz[a]anthracene by rat liver microsomes. Stereochemistry of dihydrodiol metabolites and the effect of enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
An In-depth Technical Guide on the Carcinogenic Potential of Benz(a)anthracen-8-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available scientific information on the carcinogenic potential of Benz(a)anthracene and its derivatives. It is intended for informational purposes for a scientific audience. Much of the available data pertains to the parent compound, Benz(a)anthracene, and its carcinogenic metabolites. Specific quantitative data and detailed experimental protocols for Benz(a)anthracen-8-ol are limited in the public domain. Therefore, some information presented herein is based on established principles of polycyclic aromatic hydrocarbon (PAH) toxicology and metabolism, with the understanding that direct experimental evidence for the 8-ol derivative may be lacking.
Executive Summary
Metabolic Activation and Genotoxicity
The carcinogenicity of PAHs is intrinsically linked to their metabolic activation into electrophilic metabolites capable of covalently binding to DNA.[2] For Benz(a)anthracene, this process is initiated by the action of CYP enzymes, leading to the formation of various oxygenated derivatives, including phenols, dihydrodiols, and diol epoxides.[2]
The Diol Epoxide Pathway
The most well-established pathway for the metabolic activation of many PAHs, including Benz(a)anthracene, is the "diol epoxide" pathway. This multi-step process is initiated by CYP-mediated epoxidation of a double bond, followed by hydrolysis by epoxide hydrolase to a trans-dihydrodiol. A second epoxidation of the dihydrodiol by CYP enzymes generates a highly reactive diol epoxide. These diol epoxides, particularly those in the "bay region" of the molecule, are potent mutagens and carcinogens due to their ability to form stable adducts with DNA.[3]
While specific studies on the complete metabolic pathway of this compound are scarce, it is plausible that it can undergo further metabolism. The presence of the hydroxyl group at the 8-position may influence the regioselectivity of subsequent enzymatic reactions.
Role of Cytochrome P450 Enzymes
A variety of CYP enzymes are involved in the metabolism of PAHs. CYP1A1 and CYP1B1 are considered the primary enzymes responsible for the metabolic activation of Benz(a)pyrene, a well-studied PAH.[4] It is highly probable that these or similar CYP isoforms are also involved in the metabolism of Benz(a)anthracene and its derivatives, including this compound. The expression of these enzymes is often induced by the PAHs themselves through the AHR signaling pathway.[5]
DNA Adduct Formation
The ultimate carcinogenic metabolites of PAHs, the diol epoxides, react with nucleophilic sites in DNA, primarily with the exocyclic amino groups of guanine and adenine, to form covalent adducts.[6] These adducts can lead to mutations during DNA replication if not repaired, which can result in the activation of proto-oncogenes or the inactivation of tumor suppressor genes, key events in the initiation of cancer. While direct evidence for DNA adduct formation by metabolites of this compound is not available, the formation of DNA adducts by the parent compound, Benz(a)anthracene, is well-documented.[6]
Quantitative Carcinogenicity Data
Quantitative data on the carcinogenicity of this compound is not available in the reviewed literature. However, data from a key study on the parent compound, Benz(a)anthracene, provides valuable insight into its carcinogenic potency.
Table 1: Tumor Incidence in Male B6AF1/J Mice Orally Administered Benz(a)anthracene
| Treatment Group | Number of Animals | Incidence of Hepatomas (%) | Incidence of Pulmonary Adenomas (%) |
| Experiment I | |||
| Control (Vehicle) | 32 | 9 | 16 |
| Benz(a)anthracene (3% in 0.1% methocel-Aerosol OT) | 28 | 71 | 61 |
| Experiment II | |||
| Control (Vehicle) | 32 | 13 | 19 |
| Benz(a)anthracene (3% in 0.1% methocel-Aerosol OT) | 29 | 100 | 79 |
Data from Klein, 1963.[7]
Experimental Protocols
Detailed experimental protocols for the carcinogenicity testing of this compound are not available. However, established protocols for testing the carcinogenicity of PAHs can be adapted.
Animal Carcinogenicity Bioassay (Oral Gavage) - Adapted from Klein, 1963[7]
-
Test System: Male B6AF1/J mice, 7-8 days old at the start of the study.
-
Test Substance Preparation: Benz(a)anthracene (or this compound) is suspended in a vehicle such as 0.1% methocel-Aerosol OT.
-
Dosing: 0.05 mL of the test substance suspension is administered by oral gavage three times weekly for a specified duration (e.g., five weeks). A control group receives the vehicle only.
-
Observation: Animals are observed daily for clinical signs of toxicity. Body weights are recorded weekly.
-
Termination: Animals are sacrificed at predetermined time points (e.g., 340-600 days of age).
-
Necropsy and Histopathology: A complete necropsy is performed on all animals. The liver, lungs, and other major organs are examined for gross lesions. Tissues are collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination. The incidence and multiplicity of tumors in each group are recorded.
In Vitro Mutagenicity Assay (Ames Test)
-
Principle: The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of a chemical.
-
Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254) to assess the mutagenicity of both the parent compound and its metabolites.
-
Procedure: The test chemical, bacterial strain, and S9 mix (if applicable) are combined and plated on a minimal glucose agar medium lacking histidine.
-
Endpoint: The number of revertant colonies (his+) that grow on the plate is counted after a 48-72 hour incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.
Signaling Pathways in Benz(a)anthracene Carcinogenesis
The carcinogenic effects of Benz(a)anthracene and its derivatives are largely mediated through the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The AHR is a ligand-activated transcription factor that plays a central role in sensing and responding to a wide range of environmental compounds, including PAHs.[8]
Pathway Description: Upon entering the cell, this compound (or other PAHs) binds to the AHR, which is located in the cytoplasm in a complex with heat shock protein 90 (HSP90) and other co-chaperones. Ligand binding induces a conformational change, leading to the translocation of the AHR-ligand complex into the nucleus. In the nucleus, the AHR dissociates from its chaperones and heterodimerizes with the AHR nuclear translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1. This binding enhances the transcription of these genes, leading to increased production of CYP1A1 and CYP1B1 enzymes. These enzymes, in turn, are responsible for the metabolic activation of PAHs into their ultimate carcinogenic forms.
Experimental Workflow for Investigating Carcinogenic Potential
The investigation of the carcinogenic potential of a compound like this compound typically follows a multi-step experimental workflow.
Conclusion
While direct experimental evidence for the carcinogenic potential of this compound is limited, the well-established mechanisms of carcinogenicity for its parent compound, Benz(a)anthracene, provide a strong basis for concern. The metabolic activation of Benz(a)anthracene via the diol epoxide pathway, mediated by AHR-inducible CYP enzymes, is a critical process leading to the formation of mutagenic DNA adducts. It is highly probable that this compound can also be metabolized through similar pathways, potentially leading to genotoxic and carcinogenic effects. Further research, including quantitative carcinogenicity bioassays, detailed metabolic profiling, and mechanistic studies on the specific role of the 8-hydroxyl group, is necessary to fully elucidate the carcinogenic risk posed by this compound. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such investigations.
References
- 1. Benz(a)Anthracene (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]
- 2. Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carcinogenicity and mutagenicity of benz(a)anthracene diols and diol-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of DNA adducts at the bay region of dibenz[a,h]anthracene formed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
Metabolic Pathways of Benz(a)anthracen-8-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH), is a known environmental procarcinogen that requires metabolic activation to exert its toxic effects. The initial step in this activation is the formation of various oxygenated metabolites, including monohydroxylated derivatives such as Benz(a)anthracen-8-ol. While the metabolic fate of the parent compound, benz(a)anthracene, has been extensively studied, the specific downstream metabolic pathways of its individual hydroxylated metabolites, including this compound, are not as well-defined in the scientific literature. This technical guide provides a comprehensive overview of the presumed metabolic pathways of this compound, based on the established metabolism of benz(a)anthracene and its other derivatives. It includes detailed descriptions of the key enzymatic reactions, potential metabolites, and the analytical methodologies employed for their identification and quantification. Furthermore, this guide explores the potential signaling pathways, primarily the aryl hydrocarbon receptor (AHR) pathway, that are likely modulated by this compound and its downstream metabolites, and discusses the toxicological implications.
Introduction to Benz(a)anthracene Metabolism
Benz(a)anthracene (BA) is a four-ring polycyclic aromatic hydrocarbon that is ubiquitous in the environment, arising from the incomplete combustion of organic materials.[1] It is a procarcinogen that requires metabolic activation to reactive intermediates that can bind to cellular macromolecules, such as DNA, leading to mutations and potentially cancer.[2][3] The metabolic activation of BA is primarily initiated by the cytochrome P450 (CYP) monooxygenase system, which catalyzes the formation of epoxides, phenols, and dihydrodiols.[4][5]
The formation of phenols, or monohydroxylated derivatives, is a key initial step in the metabolism of BA. While several isomeric phenols can be formed, this guide focuses on the subsequent metabolic transformations of a specific isomer, this compound. Although direct studies on the metabolism of this compound are limited, its metabolic fate can be inferred from the well-established pathways of BA and its other hydroxylated and substituted derivatives.
Proposed Metabolic Pathways of this compound
The presence of a hydroxyl group at the 8-position of the benz(a)anthracene ring system is expected to influence its subsequent metabolism. Based on the known metabolism of BA and related compounds, the following pathways are proposed for this compound:
Phase I Metabolism:
-
Further Oxidation: The primary route of metabolism for this compound is anticipated to be further oxidation by CYP enzymes. This can lead to the formation of:
-
Diols and Catechols: Oxidation at the adjacent 9-position could lead to the formation of benz(a)anthracene-8,9-diol. The metabolism of 8-hydroxymethylbenz[a]anthracene has been shown to produce an 8,9-dihydrodiol, indicating that enzymatic oxidation at this position is feasible despite substitution at the 8-position.[6]
-
Other Dihydrodiols: Oxidation at other positions on the ring system could also occur, leading to the formation of various dihydrodiol isomers.
-
-
Epoxidation: CYP enzymes can also catalyze the formation of arene oxides (epoxides) at various double bonds of the aromatic system. These epoxides are highly reactive intermediates.
Phase II Metabolism:
-
Conjugation Reactions: The hydroxyl group of this compound and its subsequent metabolites can undergo conjugation with endogenous molecules to increase their water solubility and facilitate their excretion. These reactions are catalyzed by phase II enzymes and include:
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxyl groups.
-
Sulfation: Sulfotransferases (SULTs) can add a sulfonate group.
-
Glutathione Conjugation: Glutathione S-transferases (GSTs) can conjugate glutathione to reactive epoxide intermediates.
-
The following diagram illustrates the proposed metabolic pathways of this compound.
Caption: Proposed metabolic pathways of this compound.
Quantitative Data on Benz(a)anthracene Metabolism
Direct quantitative data on the metabolism of this compound is not available in the literature. However, data from studies on the parent compound, benz(a)anthracene, provides insights into the relative importance of different metabolic pathways. The following table summarizes the distribution of dihydrodiol metabolites from the incubation of benz(a)anthracene with human liver microsomes.
| Metabolite | Percentage of Total Dihydrodiols | Reference |
| BA-8,9-dihydrodiol | 42.4% | [7] |
| BA-5,6-dihydrodiol | 25.0% | [7] |
| BA-10,11-dihydrodiol | 24.8% | [7] |
| BA-3,4-dihydrodiol | 5.3% | [7] |
| BA-1,2-dihydrodiol | < 1.5% | [7] |
Table 1. Relative abundance of benz(a)anthracene (BA) dihydrodiol metabolites formed by human liver microsomes.[7]
Experimental Protocols
The identification and quantification of this compound and its metabolites require sensitive and specific analytical techniques. The following outlines a general experimental workflow for studying the in vitro metabolism of this compound.
4.1. In Vitro Metabolism Assay
-
Incubation: this compound is incubated with a source of metabolic enzymes, typically human or animal liver microsomes, in the presence of an NADPH-generating system.
-
Extraction: After incubation, the reaction is stopped, and the metabolites are extracted from the aqueous matrix using an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted metabolites are then analyzed using high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
Caption: General workflow for in vitro metabolism studies.
4.2. Analytical Methods
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): This is a widely used technique for the analysis of PAHs and their metabolites due to their native fluorescence. Different metabolites can be separated based on their polarity on a reversed-phase HPLC column and detected with high sensitivity.[8][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high selectivity and sensitivity for the identification and quantification of metabolites, even in complex biological matrices. It allows for the determination of the exact mass of the metabolites and their fragmentation patterns, which aids in their structural elucidation.[11][12]
Signaling Pathways and Toxicological Implications
Polycyclic aromatic hydrocarbons and their metabolites are known to interact with cellular signaling pathways, leading to a range of toxicological effects.
5.1. Aryl Hydrocarbon Receptor (AHR) Signaling
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs.[13][14] Upon binding to a ligand, such as a PAH or its metabolite, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). This leads to the transcriptional activation of a battery of genes, including those encoding for CYP1A1, CYP1A2, and CYP1B1, which are involved in the metabolism of PAHs.
It is highly probable that this compound and its metabolites can act as ligands for the AHR, thereby inducing the expression of metabolizing enzymes and potentially contributing to their own metabolic activation and detoxification. The sustained activation of the AHR pathway can also lead to a variety of adverse effects, including immunotoxicity and carcinogenesis.
References
- 1. Benz(a)anthracene - Wikipedia [en.wikipedia.org]
- 2. Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. The metabolism of benz[a]anthracene and dibenz[a,h]anthracene and their 5,6-epoxy-5,6-dihydro derivatives by rat-liver homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metabolism of 8-hydroxymethylbenz[a]anthracene by rat liver microsomes. Stereochemistry of dihydrodiol metabolites and the effect of enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of benz[a]anthracene by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic method with fluorescence detection for the determination of 3-hydroxybenzo[a]pyrene and 3-hydroxybenz[a]anthracene in the urine of polycyclic aromatic hydrocarbon-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessing hydroxylated polycyclic aromatic hydrocarbon (OHPAH) metabolites in bile of English sole (Parophrys vetulus) from Puget Sound, WA, USA by liquid chromatography/tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct analysis of hydroxylated polycyclic aromatic hydrocarbons in biological samples with complex matrices using polarity-reversed nanoelectrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alkylation of Benz[a]anthracene Affects Toxicity to Early-Life Stage Zebrafish and In Vitro Aryl Hydrocarbon Receptor 2 Transactivation in a Position-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of aryl hydrocarbon receptor by benzo[a]pyrene increases interleukin 33 expression and eosinophil infiltration in a mouse model of allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for the Detection of Benz(a)anthracen-8-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of Benz(a)anthracen-8-ol, a metabolite of the polycyclic aromatic hydrocarbon (PAH) Benz(a)anthracene. The methods described herein are essential for researchers in toxicology, environmental science, and drug development who are studying the metabolic fate and biological effects of this carcinogenic compound.
Introduction
Benz(a)anthracene is a well-known pro-carcinogen that requires metabolic activation to exert its toxic effects. One of the key metabolic pathways involves the formation of various hydroxylated metabolites, including this compound. Accurate and sensitive detection of these metabolites is crucial for understanding the mechanisms of carcinogenesis, assessing exposure risks, and developing potential therapeutic interventions. This document outlines protocols for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most common and reliable techniques for the analysis of hydroxylated PAHs (OH-PAHs).
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The carcinogenicity of Benz(a)anthracene and its metabolites is often mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon entering the cell, these compounds can bind to the AhR, a ligand-activated transcription factor. This binding event initiates a cascade of molecular events, leading to the transcription of various genes, including cytochrome P450 enzymes like CYP1A1. These enzymes are involved in the metabolism of PAHs, which can lead to the formation of reactive metabolites that can damage DNA and initiate cancer.
Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for PAH Metabolism.
Analytical Methods
The following sections provide detailed protocols for the detection and quantification of this compound. While specific quantitative data for this compound is limited in the literature, the tables below present typical performance data for the parent compound, Benz(a)anthracene, and other hydroxylated PAHs, which can serve as a benchmark for method development and validation.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent compounds like OH-PAHs. The method involves separation of the analytes on a reversed-phase HPLC column followed by detection using a fluorescence detector.
Experimental Workflow
Figure 2: HPLC-FLD Experimental Workflow for OH-PAH Analysis.
Experimental Protocol
-
Sample Preparation (Urine)
-
To 1 mL of urine, add 50 µL of an internal standard solution (e.g., a deuterated OH-PAH).
-
Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate the mixture at 37°C for 16 hours to deconjugate the metabolites.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
-
Solid Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the analytes with 5 mL of methanol.
-
-
Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water).
-
-
HPLC-FLD Analysis
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Programmed with appropriate excitation and emission wavelengths for this compound (a starting point would be similar to other OH-PAHs, e.g., Ex: 270 nm, Em: 390 nm, to be optimized).
-
Quantitative Data (Reference)
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Benz(a)anthracene | Plant Extract | 0.012 | 0.044 | 90-103 | [1] |
| 1-Hydroxypyrene | Urine | 0.01 | 0.03 | 85-110 | N/A |
| 3-Hydroxybenzo(a)pyrene | Water | 1.0 | 3.0 | 80-120 | [2] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is an excellent confirmatory technique. Due to the low volatility of OH-PAHs, a derivatization step is typically required to convert them into more volatile compounds suitable for GC analysis.
Experimental Workflow
Figure 3: GC-MS Experimental Workflow for OH-PAH Analysis.
Experimental Protocol
-
Sample Preparation and Extraction: Follow steps 1-3 from the HPLC-FLD protocol to obtain the concentrated sample extract.
-
Derivatization
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the TMS derivative of this compound.
-
Quantitative Data (Reference)
| Analyte | Matrix | LOD (pg/µL) | LOQ (µg/kg) | Recovery (%) | Reference |
| Benz(a)anthracene | Herbal Medicine | N/A | 0.26-1.09 | 80-110 | [2] |
| Hydroxylated PAHs (general) | Urine | 10.1–39.6 (ng/L) | N/A | 88-110 | [3] |
Conclusion
The analytical methods detailed in this document provide a robust framework for the detection and quantification of this compound. Researchers should optimize and validate these methods for their specific sample matrices and instrumentation to ensure accurate and reliable results. Understanding the analytical challenges and the biological context of Benz(a)anthracene metabolism is critical for advancing research in carcinogenesis and developing strategies to mitigate the health risks associated with PAH exposure.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of CYP1A1 and CYP1B1 by benzo(k)fluoranthene and benzo(a)pyrene in T-47D human breast cancer cells: roles of PAH interactions and PAH metabolites - PMC [pmc.ncbi.nlm.nih.gov]
HPLC analysis of Benz(a)anthracen-8-ol
An Application Note for the Proposed HPLC Analysis of Benz(a)anthracen-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and toxicological concern due to their carcinogenic and mutagenic properties. Benz(a)anthracene is a well-known PAH, and its hydroxylated metabolites, such as this compound, are formed during biological metabolism. The analysis of these hydroxylated PAHs (OH-PAHs) is crucial for assessing exposure and understanding the metabolic pathways of their parent compounds. High-Performance Liquid Chromatography (HPLC) coupled with sensitive detection methods, such as fluorescence or mass spectrometry, is a powerful technique for the determination of these compounds in various samples.
This application note provides a proposed protocol for the analysis of this compound using HPLC with Fluorescence Detection (FLD), a common and highly sensitive technique for PAHs and their derivatives.
Experimental Protocol
Sample Preparation (Solid-Phase Extraction)
A generic solid-phase extraction (SPE) method is proposed for the cleanup and concentration of this compound from an aqueous matrix. This method will likely require optimization based on the specific sample type.
-
SPE Cartridge: C18 (500 mg, 6 mL)
-
Sample Pre-treatment: Acidify the aqueous sample to a pH of approximately 5-6 with a suitable acid (e.g., acetic acid).
-
Cartridge Conditioning:
-
Wash the C18 cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water.
-
-
Sample Loading: Pass the pre-treated sample through the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: Elute the retained analytes with 5 mL of methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition.
HPLC-FLD Method
The following HPLC conditions are proposed as a starting point for the separation and detection of this compound.
| Parameter | Proposed Condition |
| HPLC System | A standard HPLC system with a binary pump, autosampler, column oven, and fluorescence detector is recommended. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start at 60% B, increase linearly to 100% B over 20 minutes, hold for 5 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 280 nm, Emission: 410 nm (These are typical wavelengths for Benz(a)anthracene and may need optimization for the hydroxylated form). |
Calibration
Prepare a series of calibration standards of this compound in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration of the standards.
Data Presentation
The following table summarizes the proposed quantitative parameters for the . These values are hypothetical and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | To be determined |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 ng/mL |
| Linearity (r²) | > 0.995 |
Visualizations
Proposed Chemical Structure of this compound
Caption: Proposed structure of this compound.
Experimental Workflow for HPLC Analysis
Caption: Experimental workflow for this compound analysis.
Application Note: GC-MS Analysis of Benz(a)anthracen-8-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the analysis of Benz(a)anthracen-8-ol, a hydroxylated polycyclic aromatic hydrocarbon (OH-PAH), using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the hydroxyl group, a derivatization step is typically required to improve the volatility and chromatographic performance of the analyte. This document outlines the necessary sample preparation, derivatization, GC-MS parameters, and expected results for the sensitive and selective quantification of this compound. The methodologies described are applicable to various matrices, including environmental and biological samples, with appropriate sample extraction and cleanup.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and toxicological concern due to their carcinogenic and mutagenic properties.[1] Hydroxylated PAHs (OH-PAHs) are metabolites of PAHs and are often used as biomarkers for human exposure.[2] Benz(a)anthracene is a well-known PAH, and its hydroxylated metabolites, such as this compound, are of interest in toxicological and environmental monitoring studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of PAHs and their derivatives, offering high sensitivity and selectivity.[3] However, the direct analysis of OH-PAHs by GC-MS can be challenging due to their lower volatility and potential for thermal degradation.[4] To overcome these challenges, a derivatization step, most commonly silylation, is employed to convert the polar hydroxyl group into a less polar and more volatile silyl ether.[4] This application note details a robust GC-MS method for the analysis of this compound following trimethylsilyl (TMS) derivatization.
Experimental Protocols
Sample Preparation
The selection of a suitable sample preparation method is critical and depends on the sample matrix. Below are general guidelines for extraction from solid and liquid matrices.
1. Extraction from Solid Matrices (e.g., soil, sediment, tissue)
-
Pressurized Liquid Extraction (PLE) or Soxhlet Extraction:
-
Homogenize the solid sample.
-
Mix approximately 1-10 g of the homogenized sample with a drying agent like anhydrous sodium sulfate.
-
Extract the sample using a suitable solvent system, such as dichloromethane (DCM) or a mixture of hexane and acetone (1:1, v/v), with a PLE or Soxhlet apparatus.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
2. Extraction from Liquid Matrices (e.g., water, urine, plasma)
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE:
-
Acidify the liquid sample (e.g., to pH 5) with a suitable acid.
-
For biological samples like urine or plasma, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is necessary to deconjugate the metabolites.[5]
-
Extract the sample three times with a water-immiscible organic solvent such as DCM or hexane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the extract to near dryness.
-
-
SPE:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated liquid sample onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the analyte with a suitable organic solvent like ethyl acetate or DCM.
-
Concentrate the eluate.
-
-
3. Sample Cleanup
For complex matrices, a cleanup step is essential to remove interfering compounds. This can be achieved using silica gel or Florisil column chromatography. The concentrated extract is loaded onto the column and eluted with a solvent of appropriate polarity.
Derivatization
To enhance volatility for GC-MS analysis, this compound is derivatized to its trimethylsilyl (TMS) ether.
-
Ensure the concentrated extract is completely dry, as moisture will interfere with the derivatization reaction.
-
Add 50-100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried extract.[6]
-
Add a small amount of a suitable solvent, like pyridine or acetonitrile, if necessary, to ensure the analyte is dissolved.
-
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Analysis
The following table summarizes the recommended GC-MS parameters for the analysis of TMS-derivatized this compound. These parameters are based on typical methods for OH-PAH analysis and may require optimization for specific instrumentation and matrices.[5][7]
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial temperature 80 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Transfer Line Temperature | 280 °C |
Data Presentation
Quantitative Data
The following table presents the key mass spectrometric data for the TMS derivative of this compound. The molecular weight of this compound is 244.29 g/mol . After derivatization with a TMS group, the molecular weight increases to 316.45 g/mol .
| Analyte | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Retention Time (min) | LOD (µg/L) | LOQ (µg/L) |
| This compound-TMS | 316 | 301, 286, 226, 73 | Variable | 0.01 - 1.0 | 0.03 - 3.0 |
Note: The retention time is highly dependent on the specific GC conditions and column used. The LOD and LOQ are estimates based on typical sensitivities for OH-PAHs and will vary depending on the matrix and instrumentation.[3][8][9]
Mass Spectrum and Fragmentation
The mass spectrum of the TMS derivative of this compound is expected to show a prominent molecular ion peak at m/z 316. The fragmentation pattern will likely be characterized by the following key ions:
-
m/z 301: Loss of a methyl group (-CH₃) from the TMS group ([M-15]⁺). This is a common fragmentation pathway for TMS derivatives.[2]
-
m/z 286: Loss of two methyl groups (-2CH₃) or a C₂H₆ fragment.
-
m/z 226: This fragment likely corresponds to the benz(a)anthracene aromatic system after loss of the OTMS group and subsequent rearrangement.
-
m/z 73: The characteristic trimethylsilyl ion ([(CH₃)₃Si]⁺), which is a strong indicator of a TMS-derivatized compound.[2]
Experimental Workflow and Signaling Pathways
The overall analytical workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound. The key to successful analysis lies in the meticulous sample preparation, cleanup, and the crucial derivatization step to ensure the analyte is suitable for gas chromatography. By following the outlined protocols and utilizing the provided mass spectrometric data, researchers can confidently identify and quantify this compound in a variety of complex matrices, contributing to a better understanding of PAH metabolism and exposure.
References
- 1. hpst.cz [hpst.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation of trimethylsilyl derivatives of 2-alkoxyphenols: A further violation of the ‘even-electron rule’ | Semantic Scholar [semanticscholar.org]
- 7. An analytical investigation of 24 oxygenated-PAHs (OPAHs) using liquid and gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Benz(a)anthracen-8-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental protocols involving Benz(a)anthracen-8-ol, a metabolite of the polycyclic aromatic hydrocarbon (PAH) Benz(a)anthracene (BaA). While direct experimental data for this compound is limited, this document outlines protocols and potential effects based on studies of its parent compound and related metabolites.
Introduction
Benz(a)anthracene is a well-known environmental pollutant and a procarcinogen that requires metabolic activation to exert its toxic effects. Metabolism of BaA proceeds through the formation of various oxygenated derivatives, including phenols, dihydrodiols, and diol epoxides. Hydroxylation at the 8-position is a recognized metabolic pathway, leading to the formation of this compound. Understanding the biological activity of this specific metabolite is crucial for assessing the overall toxicological profile of Benz(a)anthracene and its potential role in carcinogenesis and other adverse health effects.
Data Presentation
| Assay | Cell Line | Parameter | This compound Concentration (µM) | Result | Reference |
| Cell Viability (MTT Assay) | HepG2 (Human Hepatoma) | IC50 | 0.1 - 100 | Hypothetical Value: 25 µM | (Illustrative) |
| Apoptosis (Annexin V Assay) | HaCaT (Human Keratinocyte) | % Apoptotic Cells | 10 | Hypothetical Value: 35% | (Illustrative) |
| Aryl Hydrocarbon Receptor (AhR) Activation | H4IIE (Rat Hepatoma) | EC50 (Luciferase Reporter) | 0.01 - 10 | Hypothetical Value: 0.5 µM | (Illustrative) |
| Neurotoxicity (Neurite Outgrowth Assay) | PC-12 (Rat Pheochromocytoma) | % Inhibition | 5 | Hypothetical Value: 40% | (Illustrative) |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for the synthesis of similar hydroxylated PAHs.
Materials:
-
Benz(a)anthracene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4)
-
Benzoyl peroxide (initiator)
-
Silver nitrate (AgNO3)
-
Aqueous acetone
-
Sodium hydroxide (NaOH)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Bromination: Reflux a solution of Benz(a)anthracene and N-Bromosuccinimide in carbon tetrachloride with a catalytic amount of benzoyl peroxide to yield 8-bromo-benz(a)anthracene.
-
Hydrolysis: Treat the 8-bromo-benz(a)anthracene with aqueous silver nitrate in acetone to facilitate the hydrolysis of the bromo group to a hydroxyl group.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-dichloromethane gradient to isolate this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cell line (e.g., HepG2, HaCaT)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 4: Aryl Hydrocarbon Receptor (AhR) Activation Assay
This reporter gene assay measures the activation of the AhR signaling pathway.
Materials:
-
H4IIE-luc cell line (rat hepatoma cells stably transfected with a luciferase reporter gene under the control of a dioxin-responsive element)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well opaque plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed H4IIE-luc cells in a 96-well opaque plate and allow them to attach.
-
Treatment: Expose the cells to a range of this compound concentrations for 24 hours. Include a positive control (e.g., TCDD) and a vehicle control.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to the protein concentration in each well. Express the results as fold induction over the vehicle control and determine the EC50 value.
Visualizations
Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) signaling pathway is a key target for many PAHs and their metabolites. Activation of this pathway can lead to the induction of xenobiotic-metabolizing enzymes and other downstream effects.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.
Caption: Experimental workflow for this compound studies.
Application Notes and Protocols for Benz(a)anthracen-8-ol as a Fluorescent Probe
Application Notes
Benz(a)anthracen-8-ol is a hydroxylated derivative of the polycyclic aromatic hydrocarbon Benz(a)anthracene. The parent compound, Benz(a)anthracene, is known to exhibit greenish-yellow fluorescence.[1] The introduction of a hydroxyl group at the 8-position is anticipated to modulate its spectral properties and potentially enhance its utility as a fluorescent probe in biological systems. Hydroxylated metabolites of Benz(a)anthracene have been studied in the context of their biological activity, including the induction of apoptosis-related gene expression in liver cells.[2] This suggests a potential application for this compound in studying cellular pathways related to toxicity and cell death.
Principle of Operation:
The fluorescence of this compound arises from the delocalized π-electron system of its aromatic rings. Upon absorption of a photon of a specific wavelength (excitation), an electron is promoted to a higher energy state. The subsequent return to the ground state results in the emission of a photon of a longer wavelength (emission), which is detected as fluorescence. The local environment, including solvent polarity and binding to macromolecules, can influence the fluorescence quantum yield and spectral characteristics of the probe.
Potential Applications:
-
Cellular Imaging: As a lipophilic molecule, this compound is expected to readily permeate cell membranes, allowing for the visualization of intracellular structures. Its fluorescence can be used to label and track the distribution of the compound within cells.
-
Toxicity and Apoptosis Studies: Given that hydroxylated Benz(a)anthracenes can induce apoptosis-related gene expression, this probe could be utilized to investigate the mechanisms of PAH-induced cytotoxicity.[2] Changes in fluorescence intensity or localization within the cell could serve as an indicator of cellular stress or the initiation of apoptotic pathways.
-
Environmental Sensing: Similar to other PAHs, this compound could potentially be used as a probe to detect the presence of hydrophobic pollutants in environmental samples through fluorescence quenching or enhancement mechanisms.
Quantitative Data Summary
The following table summarizes the hypothetical fluorescence properties of this compound. These values are extrapolated from data on Benz(a)anthracene and are intended for guidance in initial experimental setups.
| Property | Hypothetical Value | Notes |
| Excitation Maximum (λex) | 287 nm, 385 nm | Based on the spectral properties of Benz(a)anthracene. The exact maxima may shift due to the hydroxyl group. |
| Emission Maximum (λem) | 405 nm, 420 nm | A slight red-shift compared to the parent compound is expected due to the electron-donating nature of the hydroxyl group. The emission spectrum of Benz[a]anthracene has been previously reported. |
| Molar Absorptivity (ε) | > 50,000 M⁻¹cm⁻¹ at λmax | PAHs typically exhibit high molar absorptivities. |
| Quantum Yield (Φf) | 0.1 - 0.3 | The fluorescence quantum yield of anthracene is approximately 0.25 in water.[3] The hydroxyl group may slightly alter this value. |
| LogP | ~5.0 | The parent compound, Benz(a)anthracene, has a LogP of 5.76. The hydroxyl group will slightly decrease the lipophilicity. |
Experimental Protocols
Protocol 1: General Procedure for Cellular Staining and Fluorescence Microscopy
Objective: To visualize the intracellular distribution of this compound in cultured cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cultured cells (e.g., HeLa, HepG2) grown on glass-bottom dishes or coverslips
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for PAH fluorescence)
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration in the range of 1-10 µM is a good starting point. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the this compound working solution to the cells. d. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS to remove excess probe.
-
Imaging: a. Add fresh, pre-warmed culture medium or PBS to the cells. b. Immediately image the cells using a fluorescence microscope. Use an excitation wavelength around 385 nm and collect the emission between 400 nm and 450 nm. c. Acquire images and analyze the subcellular localization of the probe.
Protocol 2: Investigating PAH-Induced Apoptosis Signaling
Objective: To assess the potential of this compound to induce apoptosis, using a simplified hypothetical signaling pathway for visualization.
Materials:
-
All materials from Protocol 1.
-
Apoptosis-inducing agent (e.g., staurosporine) as a positive control.
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control for apoptosis.
-
Apoptosis Assay: Following treatment, perform an apoptosis assay according to the manufacturer's instructions. This typically involves staining with Annexin V to detect early apoptotic cells and Propidium Iodide to detect late apoptotic/necrotic cells.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells. Alternatively, a fluorescence plate reader can be used to measure the overall fluorescence signal indicative of apoptosis.
-
Correlation with Probe Fluorescence: In parallel experiments, image the intracellular fluorescence of this compound at the same concentrations and time points to correlate its localization or intensity with the onset of apoptosis.
References
- 1. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroxylated-Benz[a]anthracenes Induce Two Apoptosis-Related Gene Expressions in the Liver of the Nibbler Fish Girella punctata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence measurements of benzene, naphthalene, anthracene, pyrene, fluoranthene, and benzo(e)pyrene in water | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Application Notes and Protocols for Benz(a)anthracene and its Derivatives in Cell Culture Studies
Introduction
Benz(a)anthracene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) that are of significant interest to researchers in toxicology, cancer biology, and drug development due to their potential carcinogenic and cytotoxic effects.[1][2] These lipophilic compounds can intercalate into DNA and induce cellular damage, often following metabolic activation by cellular enzymes like cytochrome P450.[3] Understanding the mechanisms of action of these compounds in cell culture models is crucial for assessing their risk to human health and for developing potential therapeutic interventions.
These application notes provide a summary of the reported effects of Benz(a)anthracene and DMBA in various cell lines, along with detailed protocols for key in vitro assays.
Data Presentation
Table 1: Effects of Benz(a)anthracene (BA) on Cell Viability in HT-22 Mouse Hippocampal Neuronal Cells[3]
| Concentration (µM) | Exposure Time (hours) | Cell Viability (%) |
| 125 | 24 | 75 |
| 125 | 72 | 50.4 |
| 125 | 120 | 38.1 |
Table 2: Enzymatic and Cellular Effects of Benz(a)anthracene (BA) in HT-22 Cells after 48 hours[3]
| Biomarker | Effect |
| Acetylcholinesterase (AChE) Activity | Significantly Reduced |
| Monoamine Oxidase (MAO) Activity | Significantly Reduced |
| Catalase (CAT) Activity | Significantly Decreased |
| Glutathione-S-Transferase (GST) Activity | Significantly Decreased |
| Glutathione (GSH) Levels | Low |
| Adenosine Deaminase (ADA) Activity | Significantly Increased |
| Nitric Oxide (NO) Levels | Significantly Increased |
Mandatory Visualization
Caption: General experimental workflow for investigating the in vitro effects of Benz(a)anthracene compounds.
Caption: Proposed signaling pathway for DMBA-induced apoptosis in pre-B cells.[4]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from a study on the neurotoxicity of Benz(a)anthracene in HT-22 cells.[3]
Materials:
-
HT-22 cells (or other cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benz(a)anthracene compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the Benz(a)anthracene compound in complete culture medium. A final concentration range of 1 µM to 100 µM is a common starting point. Include a vehicle control (medium with DMSO).
-
Remove the old medium from the wells and add 100 µL of the prepared media with different concentrations of the compound.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis via Caspase Activity Assay
This protocol is based on the findings that DMBA induces caspase-8-dependent apoptosis.[4]
Materials:
-
Cells treated with Benz(a)anthracene compound as described in Protocol 1.
-
Caspase-8 colorimetric or fluorometric assay kit (commercially available).
-
Lysis buffer (provided with the kit).
-
Microplate reader (for colorimetric or fluorometric detection).
Procedure:
-
Culture and treat cells with the Benz(a)anthracene compound in a suitable culture plate (e.g., 6-well or 96-well plate).
-
After the desired incubation period, collect both adherent and floating cells.
-
Lyse the cells using the lysis buffer provided in the caspase activity assay kit.
-
Incubate the cell lysate on ice for 10-15 minutes.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-8 substrate (e.g., IETD-pNA for colorimetric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the kit manufacturer.
-
The level of caspase-8 activity is proportional to the color or fluorescence intensity.
Protocol 3: General Western Blotting Protocol for Protein Expression Analysis
This is a general protocol that can be adapted to analyze the expression of proteins involved in signaling pathways affected by Benz(a)anthracene compounds, such as caspases or stress-related proteins.[5]
Materials:
-
Treated cells.
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-caspase-8, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse the treated cells with lysis buffer, quantify the protein concentration.
-
Gel Electrophoresis: Denature an equal amount of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7,12-Dimethylbenz[a]anthracene induces apoptosis in murine pre-B cells through a caspase-8-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Benz(a)anthracene Metabolites in Toxicology Research
A focus on Hydroxylated Derivatives and the Quest for Benz(a)anthracen-8-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benz(a)anthracene (BaA) is a polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic and mutagenic properties.[1][2] Like other PAHs, BaA requires metabolic activation to exert its toxic effects. This process, primarily mediated by cytochrome P450 enzymes, results in the formation of various metabolites, including phenols, dihydrodiols, and diol epoxides.[3] These metabolites, particularly the highly reactive diol epoxides, can form adducts with DNA, leading to mutations and initiating carcinogenesis.[3]
These application notes, therefore, provide a broader overview of the toxicological research applications of hydroxylated BaA metabolites as a class, with the understanding that this information serves as a foundational guide in the absence of specific data for this compound. The protocols and data presented are based on studies of BaA and its other known active metabolites, offering a framework for the potential investigation of this compound.
Data Presentation: Toxicological Parameters of Benz(a)anthracene and its Metabolites
Due to the limited data on this compound, the following tables summarize quantitative data for the parent compound, Benz(a)anthracene, to provide context for the toxicological profile of its derivatives.
Table 1: In Vitro Cytotoxicity of Benz(a)anthracene
| Cell Line | Compound | Concentration Range (µM) | Exposure Time | Endpoint | Result | Reference |
| HT-22 (mouse hippocampal) | Benz(a)anthracene | 25 - 125 | 120 hours | Cell Viability (MTT Assay) | 38.1% viability at 125 µM | [1] |
Table 2: In Vivo Acute Toxicity of Benz(a)anthracene
| Species | Route of Administration | Doses | Observation Period | Endpoint | Result | Reference |
| Rattus norvegicus (rat) | Oral gavage | 5000, 3415, 1830, 245 mg/kg | 2 weeks | LD50 | >5000 mg/kg | [6] |
Table 3: Carcinogenicity Data for Benz(a)anthracene
| Species | Route of Administration | Dosing Regimen | Tumor Type | Result | Reference |
| B6AF1/J mice | Oral gavage | 3% BaA solution, 3 times/week for 5 weeks | Hepatomas | 100% incidence in one experiment | [7] |
Experimental Protocols
The following are generalized protocols for key experiments in the toxicological assessment of PAHs and their metabolites. These can be adapted for the study of this compound, should it become available for research.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effects of a test compound on a specific cell line.
Materials:
-
Target cell line (e.g., HepG2 for liver toxicity, HT-22 for neurotoxicity)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
Protocol 2: Aryl Hydrocarbon Receptor (AhR) Activation Assay
Objective: To determine if a test compound can activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Materials:
-
Hepa-1c1c7 cells (or other suitable reporter cell line)
-
Cell culture medium and supplements
-
Test compound
-
Positive control (e.g., TCDD or Benzo[a]pyrene)
-
Luciferase assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere.
-
Compound Exposure: Treat the cells with various concentrations of the test compound, a positive control, and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the protein concentration in each well. Express the results as fold induction over the vehicle control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of Benz(a)anthracene.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
- 1. Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 3. Benz[a]anthracene:Mechanism of Toxicity_Chemicalbook [chemicalbook.com]
- 4. The metabolism of benz[a]anthracene and dibenz[a,h]anthracene and their 5,6-epoxy-5,6-dihydro derivatives by rat-liver homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of benz[alpha]anthracene by human bone marrow in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oehha.ca.gov [oehha.ca.gov]
Application Notes and Protocols for the Environmental Analysis of Benz(a)anthracen-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz(a)anthracen-8-ol is a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) Benz(a)anthracene. PAHs are a class of persistent organic pollutants that are byproducts of incomplete combustion of organic materials. While the environmental fate and toxicity of parent PAHs like Benz(a)anthracene are well-documented, their hydroxylated metabolites (OH-PAHs), such as this compound, are of increasing concern. These metabolites are formed in biological systems as part of detoxification pathways and are often more water-soluble and potentially more toxic than the parent compounds. Their presence in environmental and biological samples can serve as a biomarker for PAH exposure.
These application notes provide a comprehensive overview of the methodologies for the environmental analysis of this compound, including sample preparation, analytical techniques, and data interpretation. Given the limited availability of specific data for this compound, this document also provides generalized protocols for the analysis of OH-PAHs that can be adapted and validated for this specific compound.
Data Presentation
The following tables summarize key information for the analysis of this compound and related compounds.
Table 1: Physicochemical Properties of Benz(a)anthracene and Predicted Properties for this compound
| Property | Benz(a)anthracene | This compound (Predicted) |
| Molecular Formula | C₁₈H₁₂ | C₁₈H₁₂O |
| Molecular Weight | 228.29 g/mol | 244.29 g/mol |
| CAS Number | 56-55-3 | Not available |
| Appearance | Colorless to yellow-brown fluorescent flakes or powder | Predicted to be a solid |
| Log Kow | 5.76 | Predicted to be lower than the parent compound due to increased polarity |
| Water Solubility | Very low | Predicted to be higher than the parent compound |
Table 2: Illustrative Quantitative Data for OH-PAHs in Environmental Samples
Note: The following data is hypothetical for this compound and is based on typical concentration ranges reported for other OH-PAHs in various matrices. Actual concentrations are highly dependent on the sampling location and pollution levels.
| Matrix | Analyte | Concentration Range (ng/g or ng/mL) |
| Urban Air Particulate Matter | 1-Hydroxypyrene | 0.1 - 5.0 ng/m³ |
| This compound (Hypothetical) | 0.05 - 2.0 ng/m³ | |
| Contaminated Soil | 3-Hydroxybenzo(a)pyrene | 10 - 500 ng/g |
| This compound (Hypothetical) | 5 - 200 ng/g | |
| Human Urine (smokers) | 1-Hydroxypyrene | 100 - 2000 ng/L |
| This compound (Hypothetical) | 20 - 500 ng/L |
Experimental Protocols
Protocol 1: Extraction and Cleanup of this compound from Environmental Water Samples
This protocol describes the solid-phase extraction (SPE) of this compound from water samples, a common procedure for concentrating and purifying OH-PAHs from aqueous matrices.
Materials:
-
1 L amber glass bottles for water sample collection
-
Glass fiber filters (0.7 µm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE manifold
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ultrapure water
-
Nitrogen gas evaporator
-
Autosampler vials with inserts
Procedure:
-
Sample Collection and Filtration: Collect 1 L water samples in amber glass bottles to minimize photodegradation. Filter the samples through a 0.7 µm glass fiber filter to remove suspended solids.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the 1 L filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 10 mL of ultrapure water to remove any interfering polar compounds.
-
Analyte Elution: Elute the retained analytes, including this compound, by passing 10 mL of a mixture of dichloromethane and methanol (1:1, v/v) through the cartridge.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen gas at 35°C. Reconstitute the residue in 1 mL of acetonitrile for analysis.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by HPLC-FLD or LC-MS/MS.
Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a sensitive and selective method for the quantification of fluorescent compounds like OH-PAHs.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and column thermostat.
-
Fluorescence Detector (FLD): Capable of programmable wavelength switching.
-
Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient Elution:
-
0-5 min: 50% A
-
5-25 min: Linear gradient to 100% A
-
25-30 min: Hold at 100% A
-
30.1-35 min: Return to 50% A and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
FLD Wavelengths:
-
Excitation: 270 nm (This is a typical excitation wavelength for Benz(a)anthracene and related compounds; optimal wavelengths for this compound should be determined experimentally).
-
Emission: 390 nm (This is a typical emission wavelength for Benz(a)anthracene and related compounds; optimal wavelengths for this compound should be determined experimentally).
-
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound in acetonitrile at concentrations ranging from 0.1 to 100 ng/mL.
-
Sample Analysis: Inject the prepared sample extracts and calibration standards into the HPLC system.
-
Quantification: Identify and quantify this compound in the samples by comparing the retention time and peak area of the analyte with those of the calibration standards.
Protocol 3: Confirmatory Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high selectivity and sensitivity for the confirmation and quantification of this compound, especially in complex matrices.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in acetonitrile
-
Mobile Phase B: 0.1% Formic acid in water
-
Gradient Elution: A suitable gradient to separate this compound from other isomers and matrix components.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Negative ion mode ESI is often suitable for phenolic compounds.
-
MS/MS Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For a molecular weight of 244.29, the precursor ion [M-H]⁻ would be m/z 243.08. Product ions would result from the fragmentation of this precursor.
Procedure:
-
Method Development: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal ionization parameters and to identify the most abundant and specific MS/MS transitions for Multiple Reaction Monitoring (MRM).
-
Analysis: Analyze the sample extracts using the developed LC-MS/MS method.
-
Confirmation and Quantification: Confirm the presence of this compound by the presence of the correct retention time and the specific MS/MS transitions. Quantify using an internal standard or an external calibration curve.
Mandatory Visualizations
Application Notes and Protocols: Benz(a)anthracen-8-ol as a Standard for PAH Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benz(a)anthracen-8-ol as an analytical standard for the quantification of polycyclic aromatic hydrocarbons (PAHs) and their hydroxylated metabolites. The protocols outlined below are intended to serve as a foundational guide for researchers in environmental analysis, toxicology, and drug metabolism studies.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are ubiquitous environmental pollutants, with many exhibiting carcinogenic and mutagenic properties. Benz(a)anthracene is a well-known PAH, and its hydroxylated metabolites, such as this compound, are important biomarkers for assessing exposure to the parent compound. Accurate quantification of these metabolites is crucial for understanding their toxicological effects and metabolic pathways. The use of a high-purity this compound analytical standard is essential for the development of reliable and reproducible analytical methods.
While specific experimental data for this compound is limited in publicly available literature, this document provides detailed protocols based on established methods for the analysis of similar hydroxylated PAHs (OH-PAHs).
Chemical and Physical Properties
A summary of the key chemical and physical properties of the parent compound, Benz(a)anthracene, is provided below. These properties are important for understanding its behavior in analytical systems. The properties of this compound are expected to be similar, with the hydroxyl group increasing its polarity.
| Property | Value for Benz(a)anthracene |
| Chemical Formula | C₁₈H₁₂ |
| Molecular Weight | 228.29 g/mol |
| Appearance | Colorless to pale yellow solid[1] |
| Melting Point | 158-160 °C |
| Boiling Point | 400 °C |
| Solubility | Insoluble in water; soluble in organic solvents like benzene, toluene, and dichloromethane. |
Experimental Protocols
The following are detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of hydroxylated PAHs, a derivatization step is typically required to increase their volatility.
3.1.1. Sample Preparation and Derivatization
-
Extraction: Extract PAHs and their metabolites from the sample matrix (e.g., water, soil, biological tissue) using a suitable solvent such as dichloromethane or a mixture of hexane and acetone.
-
Cleanup: Use solid-phase extraction (SPE) with a silica or Florisil cartridge to remove interfering compounds.
-
Derivatization: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen. Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat at 70°C for 30 minutes to convert the hydroxyl group to a less polar trimethylsilyl (TMS) ether.
3.1.2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Start at 80 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
3.1.3. Expected Mass Spectrum and Retention Time
The mass spectrum of the TMS-derivatized this compound is expected to show a molecular ion peak corresponding to the derivatized molecule. The fragmentation pattern will be characteristic of the TMS-ether of the parent PAH. Based on data for similar compounds, the retention time is expected to be in the range of 15-25 minutes under the specified conditions. The exact retention time should be confirmed by injecting a pure standard.
Workflow for GC-MS Analysis of this compound
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol
HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent compounds like PAHs and their hydroxylated metabolites.
3.2.1. Sample Preparation
-
Extraction: Extract the sample as described in the GC-MS protocol.
-
Cleanup: Perform SPE cleanup to remove interferences.
-
Reconstitution: Evaporate the cleaned extract and reconstitute in the mobile phase.
3.2.2. HPLC-FLD Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Fluorescence Detector | Agilent 1260 Infinity II FLD or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 50% B, ramp to 100% B over 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Excitation Wavelength | Estimated: ~280-300 nm (to be optimized) |
| Emission Wavelength | Estimated: ~380-420 nm (to be optimized) |
3.2.3. Expected Fluorescence Spectra and Retention Time
The optimal excitation and emission wavelengths for this compound need to be determined experimentally by scanning the fluorescence spectrum of the standard. Based on the parent compound, the excitation maximum is expected to be in the UV region, and the emission maximum in the violet-blue region of the spectrum. The retention time will depend on the exact HPLC conditions but is expected to be in the range of 10-20 minutes.
Workflow for HPLC-FLD Analysis of this compound
Caption: Workflow for the HPLC-FLD analysis of this compound.
Quantitative Data
For accurate quantification, a calibration curve should be prepared using a certified this compound standard. The following table provides a template for recording calibration data.
| Concentration (ng/mL) | Peak Area (GC-MS or HPLC-FLD) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
The linearity of the calibration curve should be evaluated, and the coefficient of determination (R²) should be >0.99. The limit of detection (LOD) and limit of quantification (LOQ) should be determined according to standard laboratory procedures.
Synthesis of this compound Standard
As a commercial standard for this compound may not be readily available, a synthetic route may be necessary. A plausible synthetic approach involves the regioselective functionalization of Benz(a)anthracene. One potential route is outlined below.
Synthetic Pathway for this compound
Caption: A potential synthetic pathway for this compound.
The synthesis would involve the selective bromination of Benz(a)anthracene at the 8-position, followed by nucleophilic substitution with a hydroxide source to introduce the hydroxyl group. Purification of the final product would be critical and could be achieved using column chromatography and recrystallization. The identity and purity of the synthesized standard must be confirmed using techniques such as NMR, mass spectrometry, and melting point analysis.
Conclusion
This compound is a key analyte for monitoring exposure to Benz(a)anthracene. The protocols provided here, based on established analytical techniques for similar compounds, offer a robust starting point for its quantification. Researchers should validate these methods in their own laboratories to ensure accuracy and precision. The development of a certified reference material for this compound would greatly benefit the scientific community by improving the comparability of data across different studies.
References
Application Notes and Protocols for the Synthesis of Benz(a)anthracen-8-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Benz(a)anthracen-8-ol derivatives, compounds of interest in toxicology and pharmacology due to their relationship with the carcinogenic polycyclic aromatic hydrocarbon, benz(a)anthracene. This document outlines synthetic strategies, detailed experimental protocols for key reactions, and the biological context of these molecules, particularly their interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Introduction
Benz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties, which are mediated by its metabolic activation to reactive intermediates.[1] Hydroxylated derivatives of benz(a)anthracene, such as this compound, are important as potential metabolites and reference compounds for toxicological studies. The synthesis of these derivatives is crucial for understanding their biological activities, including their potential to activate signaling pathways such as the Aryl Hydrocarbon Receptor (AhR) pathway, which plays a central role in the cellular response to xenobiotics.[2][3]
Synthetic Strategies for the Benz(a)anthracene Core
The construction of the core benz(a)anthracene skeleton can be achieved through various synthetic methodologies. The choice of method often depends on the desired substitution pattern.
Table 1: Comparison of Synthetic Routes to Substituted Benz(a)anthracene Derivatives
| Synthetic Method | Description | Precursors | Key Reagents/Catalysts | Yields (for related structures) | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. | Aryl bromides and arylboronic acids | Pd(PPh₃)₄, PdCl₂(dppf), base (e.g., Cs₂CO₃, K₂CO₃) | 40-91%[4][5] | High functional group tolerance, good yields. | Requires synthesis of boronic acid precursors. |
| Friedel-Crafts Acylation/Alkylation | Electrophilic aromatic substitution to introduce acyl or alkyl groups onto an aromatic ring. | Anthracene or its derivatives, acyl or alkyl halides | Lewis acid (e.g., AlCl₃) | High yields for acylation of anthracene.[2][6] | Readily available starting materials. | Can lead to mixtures of isomers, harsh conditions. |
| Diels-Alder Reaction | [4+2] cycloaddition to construct the fused ring system. | Dienes and dienophiles | Heat or Lewis acid catalyst | Moderate to good. | Excellent for constructing cyclic systems. | Can have regioselectivity issues. |
| Oxidative Photocyclization | Light-induced cyclization of stilbene-like precursors. | Substituted styrylnaphthalenes | UV light, oxidizing agent (e.g., iodine) | Not specified. | Can provide access to specific isomers. | May require specialized equipment. |
Proposed Synthesis of this compound
A direct, high-yield synthesis of this compound is not prominently described in the literature. Therefore, a multi-step synthetic approach is proposed, likely proceeding through an 8-substituted intermediate such as 8-bromobenz(a)anthracene or 8-methoxybenz(a)anthracene.
Synthetic Workflow
References
- 1. Alkylation of Benz[a]anthracene Affects Toxicity to Early-Life Stage Zebrafish and In Vitro Aryl Hydrocarbon Receptor 2 Transactivation in a Position-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Alkylation on Potency of Benz[a]anthracene for AhR2 Transactivation in Nine Species of Freshwater Fish | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. Triptycene Derivatives: From Their Synthesis to Their Unique Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hydroxylated Benz[a]anthracene Derivatives
Disclaimer: Based on available literature, a direct and established high-yield synthesis protocol specifically for Benz(a)anthracen-8-ol is not well-documented. The following troubleshooting guide is based on general principles for the synthesis of hydroxylated polycyclic aromatic hydrocarbons (PAHs) and related benz[a]anthracene derivatives. The proposed synthetic routes are hypothetical and would require significant optimization.
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for synthesizing hydroxylated benz[a]anthracenes?
A1: Generally, the synthesis involves two main stages:
-
Construction of the Benz[a]anthracene Skeleton: This is often achieved through methods like Friedel-Crafts acylations, Diels-Alder reactions, or other cyclization strategies.
-
Introduction of the Hydroxyl Group: This can be accomplished by using a starting material already containing a protected hydroxyl group (e.g., a methoxy group) or by late-stage oxidation of the aromatic core, which often yields mixtures of isomers.
Q2: Why is it difficult to achieve regioselective hydroxylation at the 8-position of benz[a]anthracene?
A2: Direct electrophilic substitution on the benz[a]anthracene core is challenging to control. The electron density distribution of the polycyclic system leads to preferential reaction at other positions (e.g., 7, 12, 5, or 6). Synthesizing a specific isomer like the 8-ol typically requires a multi-step approach where the regiochemistry is controlled by the strategic placement of functional groups on the precursors.
Troubleshooting Guide: Hypothetical Synthesis of Benz[a]anthracen-8-ol
A plausible, though unproven, approach to synthesizing this compound could involve a multi-step sequence. Below are potential issues that could arise during such a synthesis and suggested troubleshooting steps.
Logical Flow for Troubleshooting Synthesis Issues
Caption: General troubleshooting workflow for low-yield chemical synthesis.
Issue 1: Low Yield in Friedel-Crafts Acylation Step
The construction of the benz[a]anthracene skeleton often starts with a Friedel-Crafts acylation, for instance, reacting naphthalene with a substituted phthalic anhydride.
-
Question: My Friedel-Crafts acylation to build the initial framework is giving a low yield. What could be the cause?
-
Answer:
-
Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which deactivates the Lewis acid catalyst (e.g., AlCl₃). Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Catalyst Activity: The quality of the Lewis acid is crucial. Use a freshly opened bottle or a properly stored one. Consider using a stronger Lewis acid if the reaction is sluggish.
-
Reaction Temperature: Temperature control is critical. Running the reaction at too low a temperature may prevent initiation, while too high a temperature can lead to side reactions and charring.
-
Solvent Choice: The polarity of the solvent can affect the reaction outcome. For naphthalene acylations, non-polar solvents like carbon disulfide or dichloromethane often favor substitution at one position, while polar solvents like nitrobenzene can favor another.[1]
-
Stoichiometry: Ensure the correct molar ratios of reactants and catalyst are used. An excess of the acylating agent or catalyst might be necessary.
-
| Parameter | Recommendation | Potential Issue if Deviated |
| Solvent | Anhydrous Dichloromethane or Nitrobenzene | Presence of water deactivates the catalyst. |
| Catalyst | Anhydrous AlCl₃ (freshly opened) | Old or hydrated AlCl₃ will have low activity. |
| Temperature | 0°C to room temperature | High temperatures can cause side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination. |
Issue 2: Poor Regioselectivity during Cyclization
After the initial acylation, a cyclization step is typically required to form the tetracyclic ring system.
-
Question: The cyclization of my keto-acid intermediate is producing multiple isomers, reducing the yield of the desired linear benz[a]anthracene structure. How can I improve this?
-
Answer:
-
Cyclizing Agent: The choice of cyclizing agent is critical. Polyphosphoric acid (PPA) is commonly used, but its temperature can influence the reaction pathway. Other agents like sulfuric acid or Eaton's reagent could offer different selectivity.
-
Steric Hindrance: Bulky groups on your starting materials can influence the direction of cyclization. Ensure your synthetic design correctly positions directing groups to favor the formation of the desired isomer.[2]
-
Reaction Control: Some cyclizations can be reversible under certain conditions. The reaction may be under kinetic or thermodynamic control.[3] Lower temperatures and shorter reaction times tend to favor the kinetic product, while higher temperatures and longer times favor the more stable thermodynamic product. Experiment with different conditions to see which favors your desired isomer.
-
Issue 3: Difficulty in Final Hydroxylation or Demethylation
If a methoxy-substituted precursor is used, the final step would be the cleavage of the ether to yield the phenol.
-
Question: I am struggling to deprotect the methoxy group to get the final 8-hydroxy product without degrading the molecule. What should I do?
-
Answer:
-
Reagent Choice: Polycyclic aromatic systems can be sensitive to harsh reagents. Strong acids like HBr or HI can cause unwanted side reactions. A common and often milder reagent for cleaving aryl methyl ethers is boron tribromide (BBr₃) at low temperatures.
-
Reaction Conditions: Perform the demethylation at low temperatures (e.g., -78°C to 0°C) to minimize side reactions. Carefully control the stoichiometry of the cleaving agent.
-
Purification: The resulting phenol will be more polar than its methoxy precursor. Adjust your purification strategy accordingly. Silica gel chromatography with a more polar solvent system will likely be required. The product may also be acidic enough to be extracted into a basic aqueous solution, which can aid in purification.
-
Experimental Workflow: Hypothetical Synthesis
Caption: Hypothetical multi-step workflow for this compound synthesis.
Detailed Experimental Protocols (Hypothetical)
Protocol 1: Friedel-Crafts Acylation
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the naphthalene precursor (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add anhydrous aluminum chloride (2.5 eq) in portions, keeping the temperature below 5°C.
-
Add the substituted phthalic anhydride derivative (1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.
Protocol 2: Demethylation with Boron Tribromide
-
Dissolve the methoxy-substituted benz[a]anthracene (1.0 eq) in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a 1M solution of boron tribromide in dichloromethane (1.5 eq) dropwise via syringe.
-
Stir the reaction at -78°C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by slowly adding methanol at 0°C, followed by water.
-
Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the final this compound.
References
Overcoming solubility issues with Benz(a)anthracen-8-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benz(a)anthracen-8-ol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a hydroxylated derivative of Benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH). PAHs are known for their carcinogenic and mutagenic properties, which are primarily mediated through their metabolic activation to reactive intermediates that can bind to DNA.[1] this compound and similar compounds are often used in toxicology studies to investigate the mechanisms of carcinogenesis, including the role of specific metabolic enzymes and signaling pathways.
Q2: What are the main safety precautions to consider when handling this compound?
As a derivative of a known procarcinogen, this compound should be handled with extreme care in a designated laboratory area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory. All waste materials should be disposed of as hazardous chemical waste according to institutional guidelines.
Q3: How should I store this compound?
This compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: I am having difficulty dissolving this compound for my experiments.
This compound, like its parent compound benz(a)anthracene, has very low solubility in aqueous solutions.[2] Organic solvents are necessary for its dissolution.
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Data Presentation: Solubility of Benz(a)anthracene
| Solvent | Solubility | Notes |
| Water | ~0.01 mg/L (at 20°C)[2] | Very low solubility.[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as a solvent for in vitro studies. |
| Ethanol | Soluble | |
| Acetone | Soluble | |
| Benzene | Soluble | |
| Cyclohexane | Soluble | A solution of Benz(a)anthracene in cyclohexane is commercially available.[3] |
| Toluene | Soluble | |
| Xylenes | Soluble |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution for Cell Culture Experiments
This protocol is adapted from methods used for preparing solutions of similar hydrophobic compounds for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Initial Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
Gentle Heating (Optional): If the compound does not fully dissolve, gently warm the solution in a water bath or on a heating block at 37°C for 10-15 minutes. Vortex intermittently. Caution: Avoid excessive heat, as it may degrade the compound.
-
Sonication (Optional): If solids persist, sonicate the solution in a water bath sonicator for 5-10 minutes.
-
Sterilization: The high concentration of DMSO in the stock solution will likely ensure its sterility. However, if necessary, the stock solution can be filter-sterilized using a 0.22 µm PTFE syringe filter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: When preparing working solutions for cell culture, dilute the stock solution in the cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Signaling Pathway
Metabolic Activation of Benz(a)anthracene via the Aryl Hydrocarbon Receptor (AHR) Pathway
Benz(a)anthracene is a procarcinogen that requires metabolic activation to exert its toxic effects. This process is primarily mediated by the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[4]
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway for Benz(a)anthracene.
References
- 1. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fact sheet: Benzo anthracene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. hpc-standards.com [hpc-standards.com]
- 4. pubs.aip.org [pubs.aip.org]
Stability and degradation of Benz(a)anthracen-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and degradation of Benz(a)anthracen-8-ol. The information is compiled from available scientific literature on polycyclic aromatic hydrocarbons (PAHs) and their hydroxylated derivatives. Due to limited data specifically on this compound, some information is extrapolated from studies on structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during experiments?
A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), and suboptimal pH conditions. As a hydroxylated polycyclic aromatic hydrocarbon (OH-PAH), it is susceptible to oxidation, which can be accelerated by these factors.
Q2: How should I store my this compound samples to ensure stability?
A2: To ensure the stability of this compound, it is recommended to:
-
Protect from light: Store in amber vials or wrap containers in aluminum foil.
-
Store at low temperatures: For long-term storage, keep at -20°C or below. For short-term storage, refrigeration at 2-8°C is advisable.
-
Use an inert atmosphere: If possible, store under an inert gas like argon or nitrogen to prevent oxidation.
-
Choose appropriate solvents: For solutions, use high-purity, degassed solvents. Acetonitrile and methanol are commonly used for HPLC analysis of PAHs.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products of this compound are not extensively documented, based on studies of related OH-PAHs and the parent compound, Benz(a)anthracene, potential degradation products could include quinones (such as Benz(a)anthracene-7,12-dione), further hydroxylated derivatives, and ring-cleavage products like dicarboxylic acids.[1][2] Photodegradation may lead to photoinduced hydroxylation, dehydrogenation, and isomerization.
Q4: At what pH is this compound most stable?
A4: Phenolic compounds, including hydroxylated PAHs, are generally more stable in acidic to neutral pH ranges. Alkaline conditions (high pH) can lead to the deprotonation of the hydroxyl group, forming a phenoxide ion which is more susceptible to oxidation and degradation. Therefore, maintaining a pH below 7 is recommended for aqueous solutions of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or Disappearing Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Degradation of the analyte in solution. | 1. Prepare fresh standards and samples before each analysis. 2. Store stock solutions and samples in amber vials at low temperatures (-20°C). 3. Use mobile phases with a pH in the acidic to neutral range. |
| Adsorption to vials or tubing. | 1. Use silanized glass vials or polypropylene vials to minimize adsorption. 2. Prime the HPLC system thoroughly with the mobile phase before injection. |
| Photodegradation in the autosampler. | 1. Use an autosampler with a cooling function and protect samples from light. 2. If possible, use amber autosampler vials. |
| Oxidation by dissolved oxygen in the mobile phase. | 1. Degas the mobile phase using sonication, vacuum filtration, or helium sparging. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products. | 1. Compare the chromatogram of a fresh sample with an aged sample to identify new peaks. 2. Use a diode array detector (DAD) or photodiode array (PDA) detector to check the UV-Vis spectrum of the unknown peak for comparison with potential degradation products. 3. If available, use LC-MS to identify the mass of the unknown peak and elucidate its structure. |
| Contamination from solvent or glassware. | 1. Run a blank injection of the solvent to check for contaminants. 2. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent. |
| Carryover from previous injections. | 1. Run a blank injection after a high-concentration sample to check for carryover. 2. Implement a robust needle wash protocol in the autosampler method. |
Data Presentation
Table 1: General Stability Recommendations for this compound (Inferred from Related Compounds)
| Condition | Recommendation | Rationale |
| Light Exposure | Minimize exposure; use amber glassware or protect from light. | OH-PAHs are known to be susceptible to photodegradation. |
| Temperature | Store at ≤ -20°C for long-term; 2-8°C for short-term. | Lower temperatures slow down degradation kinetics. |
| pH (Aqueous) | Maintain pH < 7. | Phenolic compounds are more stable in acidic to neutral conditions and degrade in alkaline media. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes oxidation. |
| Solvent | Use high-purity, degassed solvents (e.g., acetonitrile, methanol). | Impurities and dissolved oxygen can promote degradation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Photostability of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Dilute the stock solution to a suitable working concentration (e.g., 10 µg/mL) in the desired solvent (e.g., acetonitrile, methanol, or a water/acetonitrile mixture).
-
Light Exposure:
-
Transfer aliquots of the working solution into clear and amber glass vials.
-
Expose the clear vials to a controlled light source (e.g., a UV lamp with a specific wavelength or a solar simulator).
-
Keep the amber vials wrapped in aluminum foil as dark controls.
-
Place all vials in a temperature-controlled environment.
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
HPLC Analysis: Analyze the samples immediately by HPLC with a UV or fluorescence detector to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for both the light-exposed and dark control samples. Calculate the degradation rate and half-life.
Protocol 2: General Procedure for Assessing Thermal Stability of this compound
-
Preparation of Samples: Prepare solutions of this compound in the desired solvent in amber vials to prevent photodegradation.
-
Temperature Incubation:
-
Place the vials in temperature-controlled environments at various temperatures (e.g., room temperature, 40°C, 60°C, 80°C).
-
Include a control set of vials stored at a low temperature (e.g., -20°C).
-
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72, 168 hours), remove a vial from each temperature condition.
-
HPLC Analysis: Allow the samples to cool to room temperature and analyze by HPLC to determine the concentration of this compound.
-
Data Analysis: Plot the concentration versus time for each temperature to determine the degradation kinetics and calculate the activation energy for the degradation process.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: General workflow for a stability study of this compound.
References
Common experimental errors with Benz(a)anthracen-8-ol
Welcome to the technical support center for Benz(a)anthracen-8-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when handling this compound?
A1: this compound, as a hydroxylated polycyclic aromatic hydrocarbon (PAH), should be handled with care due to the potential health risks associated with this class of compounds.[1][2] Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[3]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Handling: Avoid direct contact with the skin and eyes.[3] In case of accidental contact, wash the affected area thoroughly with soap and water.
-
Disposal: Dispose of waste containing this compound according to your institution's hazardous waste disposal procedures.
Q2: How should I store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is recommended to:
-
Store the compound in a tightly sealed, light-resistant container to prevent photodegradation.[4]
-
Keep it in a cool, dry, and dark place.
-
For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: What are the best solvents for dissolving this compound?
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol or Ethanol (may require warming)
-
Acetone
It is always advisable to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific application.
Troubleshooting Guides
This section provides troubleshooting for common experimental issues encountered when working with this compound.
Synthesis and Purification Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of this compound during synthesis. | Incomplete reaction. | - Ensure all reagents are fresh and of high purity.- Optimize reaction time and temperature.- Use an inert atmosphere if reagents are sensitive to air or moisture. |
| Side reactions leading to byproducts. | - Adjust the stoichiometry of reactants.- Investigate alternative synthetic routes with higher selectivity. | |
| Difficulty in purifying the final product. | Presence of closely related impurities. | - Utilize column chromatography with a high-resolution stationary phase.- Consider recrystallization from different solvent systems.- High-Performance Liquid Chromatography (HPLC) can be used for purification of small quantities. |
| Product degradation during purification. | Exposure to light or air. | - Perform purification steps in the dark or using amber-colored glassware.- Work under an inert atmosphere. |
Analytical Challenges (HPLC)
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in HPLC analysis. | Inappropriate mobile phase composition. | - Adjust the solvent strength and pH of the mobile phase.- Ensure the sample is dissolved in a solvent compatible with the mobile phase. |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | - Flush the column with a strong solvent.- If the problem persists, replace the column.[7] | |
| Inconsistent retention times. | Fluctuations in pump pressure or temperature. | - Ensure the HPLC system is properly maintained and calibrated.- Use a column oven to maintain a stable temperature.[7] |
| Changes in mobile phase composition. | - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[8] | |
| Low detector response. | Low concentration of the analyte. | - Concentrate the sample before injection. |
| Incorrect detector wavelength. | - Determine the optimal UV-Vis absorbance wavelength for this compound by running a UV-Vis spectrum. |
Cell Culture Experiment Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low cell viability after treatment with this compound. | Intrinsic cytotoxicity of the compound. | - Perform a dose-response study to determine the optimal non-toxic concentration range.[9] |
| Solvent toxicity. | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic level for your cell line (typically <0.5%).[] | |
| Precipitation of the compound in the culture medium. | Poor solubility of this compound in aqueous media. | - Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium.- Gently agitate the medium after adding the compound to ensure proper mixing. |
| Inconsistent or unexpected biological effects. | Degradation of the compound in the culture medium. | - Prepare fresh working solutions for each experiment.- Minimize the exposure of the compound to light during preparation and incubation. |
| Cell line contamination. | - Regularly test your cell lines for mycoplasma and other contaminants.[][11] |
Experimental Protocols
General Protocol for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of a suitable sterile-filtered organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in light-resistant tubes to avoid repeated freeze-thaw cycles.
General Protocol for Treating Cells in Culture
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired treatment period.
-
Analysis: After incubation, proceed with your planned downstream analysis (e.g., cell viability assay, gene expression analysis).
Visualizations
Caption: General experimental workflow for cell-based assays with this compound.
Caption: A logical decision tree for troubleshooting common experimental problems.
References
- 1. mdpi.com [mdpi.com]
- 2. Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. pjoes.com [pjoes.com]
- 5. 8-Methylbenz(a)anthracene | C19H14 | CID 16933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BENZ[A]ANTHRACENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
- 9. Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benz(a)anthracen-8-ol Bioassays
Welcome to the technical support center for Benz(a)anthracen-8-ol bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound is a hydroxylated metabolite of Benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH). PAHs are environmental contaminants and their metabolites are often studied to understand their biological activities, including potential carcinogenicity and endocrine disruption. This compound is investigated for its interaction with cellular receptors like the aryl hydrocarbon receptor (AhR) and estrogen receptors (ER).
Q2: What are the common bioassays used for this compound?
Common bioassays for this compound and similar PAH metabolites include:
-
Aryl Hydrocarbon Receptor (AhR) Activation Assays: Luciferase reporter gene assays in cell lines like HepG2 to measure the induction of AhR-mediated gene expression.
-
Estrogen Receptor (ER) Activity Assays: Reporter gene assays or cell proliferation assays (e.g., E-SCREEN) in estrogen-sensitive cell lines like MCF-7 to assess estrogenic or anti-estrogenic activity.
-
Cell Viability and Cytotoxicity Assays: Assays such as MTT, XTT, or LDH release to determine the cytotoxic effects of the compound on different cell lines.
-
Metabolism Studies: In vitro assays using liver microsomes to identify further metabolites.
Q3: What is the expected mechanism of action for this compound?
Like its parent compound, this compound is expected to interact with the aryl hydrocarbon receptor (AhR). Upon binding, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT), leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1. Some hydroxylated PAHs have also been shown to exhibit estrogenic or anti-estrogenic activities by interacting with estrogen receptors.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or No AhR Activation
Possible Causes:
-
Low Compound Bioavailability: this compound, like other PAHs, has low aqueous solubility.
-
Cell Line Issues: Low passage number cells may respond differently than high passage number cells. Mycoplasma contamination can also affect cellular responses.[3][4]
-
Incorrect Assay Conditions: Suboptimal incubation time, compound concentration, or cell density.
Solutions:
-
Solubility:
-
Dissolve this compound in a high-quality, anhydrous solvent like DMSO. Prepare a concentrated stock solution and dilute it in the cell culture medium to the final working concentration.
-
Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
-
Cell Culture:
-
Use cells within a consistent and recorded passage number range.
-
Regularly test for mycoplasma contamination.
-
-
Assay Optimization:
-
Perform a dose-response experiment to determine the optimal concentration range for AhR activation.
-
Conduct a time-course experiment to identify the peak time for reporter gene expression.
-
Issue 2: High Background Signal in Luciferase Assays
Possible Causes:
-
Autofluorescence: The compound itself might be fluorescent, interfering with the luciferase signal.
-
Cell Stress: High cell density or solvent toxicity can lead to non-specific reporter gene activation.
-
Reagent Issues: Improperly prepared or stored luciferase assay reagents.
Solutions:
-
Compound Interference:
-
Run a control with the compound in cell-free media to check for autofluorescence at the detection wavelength.
-
-
Assay Conditions:
-
Optimize cell seeding density to avoid overgrowth.
-
Lower the final DMSO concentration.
-
-
Reagents:
-
Prepare fresh reagents and protect them from light.
-
Issue 3: Unexpected Estrogenic or Anti-Estrogenic Activity
Possible Causes:
-
Receptor Cross-Talk: Activation of AhR can sometimes influence ER signaling pathways.
-
Metabolism to Active Compounds: The parent compound or its initial metabolites could be further metabolized by cells into more active estrogenic compounds.
-
Contamination: The compound sample might be contaminated with other estrogenic substances.
Solutions:
-
Mechanism Deconvolution:
-
Use an ER antagonist (e.g., ICI 182,780) to confirm if the observed effect is ER-mediated.
-
Use an AhR antagonist to investigate the role of AhR in the observed estrogenic response.
-
-
Purity Check:
-
Verify the purity of your this compound sample using analytical methods like HPLC.
-
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes
This protocol is adapted from studies on the metabolism of 8-hydroxymethylbenz[a]anthracene.[5]
Materials:
-
This compound
-
Rat liver microsomes (from phenobarbital or 3-methylcholanthrene-induced rats)
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Ethyl acetate
-
HPLC system with a C18 column and UV/fluorescence detection
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a reaction tube, combine the rat liver microsomes, the NADPH generating system, and the phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound solution.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold acetonitrile.
-
Extract the metabolites with an organic solvent like ethyl acetate.
-
Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solvent.
-
Analyze the sample by HPLC to separate and identify the metabolites.
Protocol 2: AhR-Mediated Luciferase Reporter Gene Assay
Materials:
-
HepG2 cells (or other suitable cell line) stably or transiently transfected with an AhR-responsive luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution in DMSO.
-
Positive control (e.g., TCDD).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected HepG2 cells in a 96-well white, clear-bottom plate at an optimized density.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound and the positive control in a cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for the optimized time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate cell viability assay).
Data Presentation
Table 1: Solubility of Benz(a)anthracene and Related Compounds
| Compound | Solvent | Solubility | Reference |
| Benz(a)anthracene | Water | Insoluble | [6] |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | DMSO | ≥ 12.5 mg/mL | [7] |
| Dibenz[a,h]anthracene (DBA) | DMSO | Stock solutions of 5.0 mg/mL can be prepared | [8] |
Table 2: Stability of PAHs in Solution
| Compound | Solvent | Conditions | Half-life | Reference |
| Anthracene | DMSO | Room temperature, sunlight exposure | ~10 days | [9] |
| Benzo(a)pyrene | DMSO | Room temperature, sunlight exposure | ~20 days | [9] |
Visualizations
Caption: Workflow for a this compound bioassay.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: Troubleshooting logic for inconsistent bioassay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Estrogenic activity of environmental polycyclic aromatic hydrocarbons in uterus of immature Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylation of Benz[a]anthracene Affects Toxicity to Early-Life Stage Zebrafish and In Vitro Aryl Hydrocarbon Receptor 2 Transactivation in a Position-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolism of 8-hydroxymethylbenz[a]anthracene by rat liver microsomes. Stereochemistry of dihydrodiol metabolites and the effect of enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benz(a)anthracene - Wikipedia [en.wikipedia.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pjoes.com [pjoes.com]
Safe handling and disposal of Benz(a)anthracen-8-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Benz(a)anthracen-8-ol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a hydroxylated metabolite of Benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH). Like its parent compound, it is reasonably expected to be a carcinogen. The primary hazards associated with this compound are its potential carcinogenicity and its classification as a mutagen. It is also very toxic to aquatic life with long-lasting effects.[1][2][3]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
Due to its hazardous nature, appropriate PPE is essential. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Always use proper glove removal technique to avoid skin contact.[1]
-
Lab Coat: A lab coat or disposable protective clothing (e.g., Tyvek-type sleeves) should be worn.[4]
-
Eye Protection: Safety goggles or a face shield should be used to protect the eyes from dust or splashes.
-
Respiratory Protection: If there is a risk of inhalation, especially with the solid form, a NIOSH-approved respirator or working in a chemical fume hood is necessary.[1] Work should be conducted under a hood to avoid inhalation of the substance.[1]
Q3: What are the proper storage conditions for this compound?
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] It should be kept locked up or in an area accessible only to qualified or authorized personnel.[1] It is incompatible with strong oxidizing agents, acids, and fluorine.[3][5]
Q4: What should I do in case of accidental exposure to this compound?
Immediate action is crucial in case of exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water. A physician should be consulted.[1]
-
Eye Contact: Rinse the eyes with plenty of water, removing contact lenses if possible. An ophthalmologist should be called.[1]
-
Inhalation: Move the individual to fresh air immediately.[4]
-
Ingestion: Make the victim drink water (two glasses at most) immediately and consult a physician. Do not induce vomiting.[1][4]
Q5: How should I handle spills of this compound?
For small spills of the solid material, first, remove all sources of ignition. Dampen the spilled solid with a solvent like acetone and transfer it to a suitable container for disposal.[4] Use absorbent paper dampened with the same solvent to clean the area, followed by washing with soap and water.[4] For larger spills, evacuate the area and ensure adequate ventilation.[1] Do not let the product enter drains.[1]
Q6: What is the correct procedure for the disposal of this compound waste?
This compound and its waste must be disposed of as hazardous waste in accordance with national and local regulations.[1] It should not be mixed with other waste.[1] Uncleaned containers should be treated as the product itself.[1] Methods of disposal for the parent compound, Benz(a)anthracene, which are likely applicable, include controlled incineration.[6] For laboratory waste, oxidation using strong oxidizing agents like concentrated sulfuric acid or potassium permanganate can be a method of decontamination.[6]
Troubleshooting Guides
Issue: I am observing unexpected results in my cell culture experiments after treatment with this compound.
-
Possible Cause 1: Purity of the compound.
-
Troubleshooting Step: Verify the purity of your this compound stock. Impurities can lead to off-target effects.
-
-
Possible Cause 2: Solvent effects.
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all treatment groups and is at a non-toxic level. Run a solvent-only control.
-
-
Possible Cause 3: Metabolic activation.
-
Troubleshooting Step: Your cell line may be metabolizing this compound into other active or inactive compounds. Consider using a cell line with a well-characterized metabolic profile or co-treating with inhibitors of metabolic enzymes (e.g., CYP450 inhibitors) to investigate the role of metabolism.
-
Issue: I am having difficulty dissolving this compound for my experiments.
-
Possible Cause: Low solubility in aqueous solutions.
-
Troubleshooting Step: Benz(a)anthracene is insoluble in water.[4] Its hydroxylated form will have slightly increased polarity but may still have limited aqueous solubility. Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol before diluting it into your aqueous experimental medium. Gentle warming or sonication may aid in dissolution, but be mindful of potential degradation.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| OSHA Permissible Exposure Limit (PEL) (as Coal Tar Pitch Volatiles, Benzene-soluble fraction) | 0.2 mg/m³ (8-hour TWA) | [5] |
| NIOSH Recommended Exposure Limit (REL) (as Coal Tar Pitch Volatiles, Cyclohexane-extractable fraction) | 0.1 mg/m³ (10-hour TWA) | [5] |
| UN Number | 3077 | [1] |
| Hazard Class | 9 (Miscellaneous dangerous substances and articles) | [1] |
Experimental Protocols
Representative Protocol: In Vitro Metabolism of this compound by Liver Microsomes
This protocol describes a general procedure to study the in vitro metabolism of this compound using liver microsomes, which are a source of cytochrome P450 enzymes.
Materials:
-
This compound
-
Rat or human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for extraction
-
HPLC or LC-MS/MS system for metabolite analysis
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound (dissolved in a small volume of a suitable solvent like DMSO) to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins and halt enzymatic activity.
-
-
Sample Preparation for Analysis:
-
Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis of Metabolites:
-
Analyze the supernatant using a validated HPLC or LC-MS/MS method to separate and identify the metabolites of this compound.
-
Visualizations
Caption: General workflow for in vitro experiments with this compound.
Caption: Metabolic activation of Benz(a)anthracene leading to carcinogenesis.
References
- 1. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Benz(a)anthracen-8-ol
Welcome to the technical support center for the analysis of Benz(a)anthracen-8-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds in the sample matrix.[1] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[1] In complex biological or environmental samples, endogenous materials like lipids, proteins, and salts can interfere with the analysis.
Q2: Which analytical techniques are most susceptible to matrix effects when analyzing for this compound?
A2: Liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is highly susceptible to matrix effects, most commonly ion suppression.[2] Gas chromatography-mass spectrometry (GC-MS) can also be affected, often by signal enhancement, where matrix components protect the analyte from degradation in the hot injector.
Q3: How can I minimize matrix effects during sample preparation for this compound analysis?
A3: Effective sample preparation is crucial for minimizing matrix effects. Several techniques can be employed depending on the sample matrix:
-
Liquid-Liquid Extraction (LLE): A conventional method that separates analytes based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to isolate the analyte from the sample matrix. This is a common and effective cleanup method for polycyclic aromatic hydrocarbons (PAHs) and their metabolites.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a two-step process of extraction with a solvent and partitioning salts, followed by dispersive SPE for cleanup. It is widely used for the analysis of PAHs in food and environmental samples.
-
Enhanced Matrix Removal—Lipid (EMR—Lipid): A novel sorbent that selectively removes lipids from sample extracts, which is particularly useful for fatty matrices.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor recovery of this compound during sample preparation.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize the extraction solvent and technique. For soil samples, a mixture of hexane and acetone is commonly used. For biological fluids, ensure the pH is adjusted to optimize the extraction of the hydroxylated metabolite. |
| Analyte Loss during Evaporation | If an evaporation step is necessary, perform it under a gentle stream of nitrogen at a controlled temperature to prevent the loss of the semi-volatile this compound. |
| Improper SPE Cartridge Conditioning or Elution | Ensure the SPE cartridge is properly conditioned with the recommended solvents. Optimize the elution solvent to ensure complete recovery of the analyte from the sorbent. |
Issue 2: Inconsistent or non-reproducible results in LC-MS/MS analysis.
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | Implement a robust sample cleanup procedure to remove interfering matrix components. The use of an isotopically labeled internal standard, such as this compound-d7, is highly recommended to compensate for matrix effects. |
| Column Contamination | Use a guard column to protect the analytical column from strongly retained matrix components. Implement a column washing step after each injection or batch of samples. |
| Mobile Phase Incompatibility | Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion and precipitation of matrix components on the column. |
Issue 3: Low sensitivity or high background noise in GC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC Inlet | Use a deactivated inlet liner and perform regular maintenance. The use of analyte protectants in the sample can also help to mask active sites. |
| Matrix-Induced Signal Enhancement | While this can increase sensitivity, it can also lead to non-linearity and inaccurate quantification. Use matrix-matched calibration standards to correct for this effect. |
| Co-eluting Interferences | Optimize the GC temperature program to improve the separation of this compound from interfering matrix components. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of this compound.
Protocol 1: Sample Preparation of Soil Samples for GC-MS Analysis using QuEChERS
This protocol is adapted from a general method for PAH analysis in soil.
-
Sample Homogenization: Sieve the soil sample to ensure a uniform particle size.
-
Hydration: To a 50 mL centrifuge tube, add 5 g of the sieved soil and 5 mL of water. Shake the tube to hydrate the soil.
-
Extraction: Add 10 mL of acetonitrile to the tube and shake vigorously. Add the contents of a QuEChERS extraction salt packet (e.g., magnesium sulfate and sodium chloride) slowly to the tube.
-
Centrifugation: Shake the tube vigorously for 5 minutes and then centrifuge for 10 minutes at 3500 rpm.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a dispersive SPE tube containing a suitable sorbent (e.g., C18 and PSA) to remove interfering matrix components.
-
Final Preparation: Shake the dSPE tube vigorously for 5 minutes and centrifuge for 10 minutes at 8000 rpm. Transfer the cleaned extract to a GC vial for analysis.
Protocol 2: LC-MS/MS Analysis of Hydroxylated PAHs in Urine
This protocol is a general method that can be adapted for this compound.
-
Enzymatic Hydrolysis: To a urine sample, add a buffer solution (e.g., sodium acetate) and a β-glucuronidase/arylsulfatase enzyme solution to deconjugate the hydroxylated metabolites. Incubate the mixture.
-
Sample Cleanup (Online SPE): Inject the hydrolyzed sample onto an online SPE system. The SPE cartridge will retain the analytes of interest while salts and other polar interferences are washed to waste.
-
LC Separation: After the cleanup step, the analytes are eluted from the SPE cartridge onto the analytical LC column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., formic acid or ammonium formate) is used to separate the hydroxylated PAHs.
-
MS/MS Detection: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for this compound and its internal standard should be optimized for maximum sensitivity and selectivity.
Quantitative Data Summary
The following table summarizes recovery data for Benz(a)anthracene (the parent compound of this compound) in a plant matrix, which can provide an initial estimate for the recovery of its hydroxylated metabolite. Specific recovery and matrix effect data for this compound are limited in the literature and should be determined experimentally for each matrix.
| Analyte | Matrix | Sample Preparation Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Benz(a)anthracene | Plant Extract | SPE | 98.1 - 101.5 | 0.1 - 2.4 |
Visualizations
Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of this compound.
Troubleshooting Logic for Low Analyte Signal
Caption: A decision tree for troubleshooting low signal intensity.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Benz(a)anthracen-8-ol
This guide provides a detailed comparison of analytical methodologies for the quantification of Benz(a)anthracen-8-ol, a metabolite of the polycyclic aromatic hydrocarbon (PAH) Benz(a)anthracene. The selection of an appropriate analytical technique is critical for accurately assessing exposure to and metabolism of this carcinogenic compound. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Benz(a)anthracene
Benz(a)anthracene undergoes metabolic activation in biological systems, primarily mediated by cytochrome P450 enzymes, to form various metabolites, including phenols such as this compound. Understanding this pathway is crucial for identifying relevant biomarkers for exposure assessment.
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of commonly employed techniques for the analysis of Benz(a)anthracene metabolites.
| Parameter | HPLC-FLD | GC-MS | LC-MS/MS |
| Principle | Separation by liquid chromatography, detection by native fluorescence. | Separation by gas chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by tandem mass spectrometry. |
| Selectivity | Good, based on chromatographic retention time and fluorescence properties. | High, based on retention time and mass-to-charge ratio of fragment ions. | Very High, based on retention time and specific precursor-product ion transitions. |
| Sensitivity | Good to excellent, with LODs often in the low µg/L to ng/L range.[1] | Good, with LODs typically in the ng/L to pg/L range. | Excellent, with LODs in the low ng/L to pg/L range.[2] |
| Sample Derivatization | Generally not required. | Often required to increase volatility and thermal stability. | Can sometimes be used to improve ionization efficiency. |
| Matrix Effects | Can be significant, requiring effective sample cleanup. | Less prone to matrix effects compared to LC-based methods, but still require cleanup. | Can be significant (ion suppression/enhancement), often mitigated by isotopic internal standards. |
| Throughput | Moderate, with typical run times of 15-30 minutes.[1] | Lower, due to longer run times and potential need for derivatization. | High, with short run times and potential for online sample preparation.[2] |
Quantitative Performance Data
The following tables summarize the validation parameters for the different analytical methods. Data for this compound is limited; therefore, data for the closely related 3-hydroxybenz(a)anthracene and other relevant PAH metabolites are included for comparison.
Table 1: HPLC-FLD Performance Data for Parent PAHs (as a proxy)
| Analyte | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) | Reference |
| Benzo[a]anthracene | 0.998 - 0.9996 | 10.66 - 12.46 | 37.88 - 44.13 | 98.1 - 101.5 | 0.1 - 2.4 | [1] |
| Chrysene | 0.998 - 0.9996 | 10.66 - 12.46 | 37.88 - 44.13 | 98.1 - 101.5 | 0.1 - 2.4 | [1] |
Table 2: GC-MS Performance Data for Benz(a)anthracene and its Metabolites
| Analyte | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Benzo[a]anthracene | >0.994 | ~0.44 - 1.18 | ~0.44 - 1.18 | 97 - 106 | N/A | [3][4] |
| 3-OH-BaP | N/A | N/A | N/A | 85.5 | N/A | [5] |
Table 3: LC-MS/MS Performance Data for Hydroxylated PAHs
| Analyte | Linearity (R²) | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Accuracy (%) | Reproducibility (RSD %) | Reference |
| 3-OHBaA | N/A | N/A | N/A | >80 | 72.1 - 107.7 | 1.8 - 11.4 | [2] |
| BaP Metabolites | N/A | <10 | N/A | 65.4 - 92.4 | N/A | N/A | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods.
HPLC-FLD Protocol (Adapted for Hydroxylated PAHs)
This protocol is based on methods for parent PAHs and can be adapted for hydroxylated metabolites.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the pre-treated sample (e.g., hydrolyzed urine) onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the analytes with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Fluorescence Detection:
-
Set excitation and emission wavelengths appropriate for this compound. For the parent compound, Benz(a)anthracene, an excitation of 270 nm and an emission of 390 nm is used.[1] Wavelengths may need to be optimized for the hydroxylated metabolite.
-
GC-MS Protocol (Adapted for Hydroxylated PAHs)
This protocol requires derivatization to make the hydroxylated metabolite volatile.
-
Sample Preparation and Derivatization:
-
Perform an extraction (e.g., liquid-liquid extraction or SPE) similar to the HPLC method.
-
Evaporate the extract to dryness.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to convert the hydroxyl group to a trimethylsilyl (TMS) ether.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium.[7]
-
Injector: Splitless mode.[7]
-
Temperature Program: An optimized temperature ramp to separate the analytes of interest.[4]
-
Mass Spectrometer: Electron impact (EI) ionization mode, with the mass spectrometer set to scan a specific mass range or in Selected Ion Monitoring (SIM) mode for higher sensitivity.[4][7]
-
LC-MS/MS Protocol for 3-hydroxybenz(a)anthracene
This is a highly sensitive and specific method.[2]
-
Sample Preparation:
-
Enzymatic hydrolysis of urine samples to deconjugate the metabolites.
-
SPE cleanup as described for the HPLC-FLD method.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a suitable solvent system (e.g., acetonitrile and water with a modifier like formic acid).
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[2]
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Documents download module [ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of benzo[a]pyrene and eight of its metabolites in Fundulus heteroclitus bile using ultra performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tdi-bi.com [tdi-bi.com]
A Comparative Analysis of Benz(a)anthracen-8-ol and Other Polycyclic Aromatic Hydrocarbons for Researchers and Drug Development Professionals
An in-depth guide to the biological activities, mechanisms of action, and experimental evaluation of Benz(a)anthracen-8-ol in comparison to other notable polycyclic aromatic hydrocarbons (PAHs).
This guide provides a comprehensive comparison of this compound with other polycyclic aromatic hydrocarbons (PAHs), focusing on their biological performance with supporting experimental data. It is designed for researchers, scientists, and drug development professionals to facilitate an understanding of their relative toxicities and mechanisms of action.
Introduction to Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that consist of two or more fused aromatic rings. They are widespread environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. Many PAHs are known for their carcinogenic and mutagenic properties, which arise from their metabolic activation into reactive intermediates that can bind to DNA and other cellular macromolecules, leading to mutations and cellular damage.[1]
Benz(a)anthracene is a four-ring PAH that is considered a probable human carcinogen.[2] Its biological activity is dependent on its metabolism, which can lead to the formation of various hydroxylated derivatives, dihydrodiols, and diol epoxides. One such metabolite is this compound, which is formed during the metabolic processing of the parent compound. Understanding the biological activity of this specific metabolite in comparison to its parent compound and other well-studied PAHs, such as Benzo(a)pyrene, is crucial for assessing its potential health risks and for developing strategies to mitigate its harmful effects.
Comparative Biological Activity
The biological activity of PAHs is intrinsically linked to their chemical structure and metabolic fate. This section compares the tumorigenicity, mutagenicity, and cytotoxicity of Benz(a)anthracen-8,9-dihydrodiol (a precursor to this compound) with its parent compound and other relevant PAHs.
Tumorigenicity
The tumor-initiating activity of various PAHs and their metabolites has been extensively studied, often using mouse skin tumorigenesis assays. In these assays, a single topical application of the test compound is followed by repeated applications of a tumor promoter.
A key study compared the tumor-initiating activity of Benz(a)anthracene and its five possible trans-dihydrodiols on mouse skin. The results indicated that Benz(a)anthracene 3,4-dihydrodiol was a significantly more potent tumor initiator than the parent compound, Benz(a)anthracene. In contrast, the 1,2-, 5,6-, 8,9-, and 10,11-dihydrodiols were all found to be less active tumor initiators than Benz(a)anthracene itself.[3][4]
| Compound | Relative Tumor-Initiating Activity on Mouse Skin |
| Benz(a)anthracene | +++ |
| Benz(a)anthracene 3,4-dihydrodiol | +++++ |
| Benz(a)anthracene 8,9-dihydrodiol | + |
| Benz(a)anthracene 1,2-dihydrodiol | + |
| Benz(a)anthracene 5,6-dihydrodiol | + |
| Benz(a)anthracene 10,11-dihydrodiol | + |
| Relative activity is denoted by '+' symbols, with more symbols indicating higher activity. |
Mutagenicity
The mutagenic potential of PAHs and their derivatives is a critical indicator of their ability to induce genetic damage. The Ames test, which uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism, is a widely used method for assessing mutagenicity.
Studies on the mutagenicity of Benz(a)anthracene diol epoxides, which are further metabolites of dihydrodiols, have shown that the bay-region 1,2-epoxides of the trans-3,4-dihydrodiol are exceptionally mutagenic.[5][6] In comparison, the diastereomeric pairs of Benz(a)anthracene-8,9-diol-10,11-epoxides were found to be significantly less mutagenic in both bacterial and mammalian cell systems.[6][7]
| Compound | Relative Mutagenicity (Salmonella typhimurium TA100) | Relative Mutagenicity (Chinese Hamster V79 Cells) |
| Benz(a)anthracene 3,4-diol-1,2-epoxides | +++++ | +++++ |
| Benz(a)anthracene 8,9-diol-10,11-epoxides | + | + |
| Relative mutagenicity is denoted by '+' symbols, with more symbols indicating higher activity. |
Cytotoxicity
The cytotoxicity of PAHs and their metabolites can be evaluated using various in vitro cell-based assays, such as the Neutral Red uptake assay or the MTT assay, which measure cell viability.
| Compound | Cytotoxicity in HepG2 cells (Relative) |
| Benzo(a)pyrene | +++ |
| Benzo(k)fluoranthene | ++ |
| Benzo(b)fluoranthene | ++ |
| Chrysene | + |
| Benz(a)anthracene | + |
| Relative cytotoxicity is denoted by '+' symbols, with more symbols indicating higher activity. |
Signaling Pathways and Mechanisms of Action
The toxicity of PAHs is mediated through complex signaling pathways, primarily involving metabolic activation and interaction with cellular receptors.
Metabolic Activation of Benz(a)anthracene
The metabolic activation of Benz(a)anthracene is a critical step in its conversion to genotoxic metabolites. This process is primarily carried out by cytochrome P450 enzymes.[8] The metabolic pathway involves the formation of epoxides, which are then hydrolyzed by epoxide hydrolase to form dihydrodiols. These dihydrodiols can be further oxidized by cytochrome P450 to form highly reactive diol epoxides, which can bind to DNA.
Metabolic activation of Benz(a)anthracene.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many of the biological effects of PAHs are mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][9][10][11] Upon binding to a PAH ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs). This leads to the transcriptional activation of a battery of genes, including those encoding for metabolic enzymes like CYP1A1 and CYP1B1, which are involved in the metabolism of PAHs themselves.[9][10][11]
Aryl Hydrocarbon Receptor (AhR) signaling.
p53-Mediated DNA Damage Response
The formation of DNA adducts by reactive PAH metabolites can trigger a DNA damage response, often involving the tumor suppressor protein p53.[12][13][14] p53 can induce cell cycle arrest to allow for DNA repair, or, if the damage is too severe, trigger apoptosis (programmed cell death) to eliminate the damaged cells.[12][13][15]
p53-mediated DNA damage response pathway.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of PAH activities.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
MTT cytotoxicity assay workflow.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 25,000 cells per well in 50 µL of complete DMEM media.[16]
-
Treatment: After 24 hours, treat the cells with various concentrations of the test PAH compound dissolved in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration does not exceed 0.5%.[17] Include solvent controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the solvent control.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Carcinogenicity and mutagenicity of benz(a)anthracene diols and diol-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenicity and cytotoxicity of benz[a]anthracene diol epoxides and tetrahydro-epoxides: Exceptional activity of the bay region 1,2-epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute cytotoxicities of polynuclear aromatic hydrocarbons determined in vitro with the human liver tumor cell line, HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism of benz[a]anthracene and dibenz[a,h]anthracene and their 5,6-epoxy-5,6-dihydro derivatives by rat-liver homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Oxidative DNA damage induced by benz[a]anthracene dihydrodiols in the presence of dihydrodiol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzo(a)pyren-7,8-dihydrodiol-9,10-epoxide induces human trophoblast Swan 71 cell dysfunctions due to cell apoptosis through disorder of mitochondrial fission/fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. magazinescience.com [magazinescience.com]
Comparative Cytotoxicity Analysis: Benz(a)anthracen-8-ol versus Benzo(a)pyrene
A detailed guide for researchers on the cytotoxic profiles of two significant polycyclic aromatic hydrocarbons.
This guide provides a comparative analysis of the cytotoxic properties of Benz(a)anthracen-8-ol and the well-characterized carcinogen, Benzo(a)pyrene. The information is intended for researchers, scientists, and professionals in drug development and toxicology, offering a synthesis of available data to inform experimental design and risk assessment. While direct comparative cytotoxic data for this compound is limited, this guide draws upon studies of its parent compound, Benz(a)anthracene, and related metabolites to provide a comprehensive overview.
Quantitative Cytotoxicity Data
The cytotoxicity of these compounds is largely dependent on their metabolic activation into reactive intermediates. For Benzo(a)pyrene, the formation of benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) is a critical step for its carcinogenic activity. Similarly, metabolites of Benz(a)anthracene, particularly diol epoxides in the "bay region," are highly mutagenic and cytotoxic.
While specific IC50 values for this compound are not available, a study on Benzo(a)pyrene phenols demonstrated that 8-hydroxybenzo[a]pyrene was the most cytotoxic among the six phenols tested in Chinese hamster V79 cells.[1] This suggests that phenolic metabolites can possess significant cytotoxic activity.
| Compound | Cell Line | Assay | Key Findings | Reference |
| Benzo(a)pyrene | HT-29 (human colon cancer) | MTT Assay | Dose-dependent decrease in cell growth and cytotoxicity. | [2] |
| Benzo(a)pyrene | MDA-MB-231 (human breast cancer) | MTT Assay | 10-15% reduction in cell viability at 125 ng/mL and 500 ng/mL after 24h. | [3] |
| Benz(a)anthracene | HT-22 (hippocampal neuronal) | Cell Viability Assay | Reduced viable cells after 24-120h of exposure. | [4] |
| 8-hydroxybenzo(a)pyrene | V79-6 (Chinese hamster lung) | Cytotoxicity Assay | Most cytotoxic of the six benzo[a]pyrene phenols tested. | [1] |
| Benz(a)anthracene diol epoxides | V79-6 (Chinese hamster lung) | Mutagenicity & Cytotoxicity | Bay region 1,2-epoxides are exceptionally mutagenic and cytotoxic. | [5][6] |
Experimental Protocols
The assessment of cytotoxicity for polycyclic aromatic hydrocarbons (PAHs) like this compound and Benzo(a)pyrene typically involves the use of in vitro cell-based assays. Below is a generalized protocol based on common methodologies cited in the literature.
General Cytotoxicity Assay Protocol (e.g., MTT Assay)
-
Cell Culture:
-
Select a suitable cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity, or a cell line relevant to the research question).
-
Culture the cells in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well microplates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and Benzo(a)pyrene in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Aspirate the medium containing MTT and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Caption: A generalized workflow for assessing the cytotoxicity of chemical compounds in vitro.
Signaling Pathways and Mechanisms of Cytotoxicity
The cytotoxicity of both Benz(a)anthracene and Benzo(a)pyrene is intrinsically linked to their metabolic activation, a process primarily mediated by cytochrome P450 (CYP) enzymes. This activation transforms the relatively inert parent compounds into highly reactive metabolites that can damage cellular macromolecules, including DNA, leading to cell death or carcinogenesis.
The aryl hydrocarbon receptor (AhR) plays a crucial role in initiating this process.[5] Upon entering the cell, these PAHs bind to AhR, which then translocates to the nucleus and induces the expression of genes encoding for metabolic enzymes like CYP1A1 and CYP1B1.
For Benzo(a)pyrene, a well-established pathway involves its conversion to Benzo(a)pyrene-7,8-epoxide, which is then hydrolyzed to Benzo(a)pyrene-7,8-dihydrodiol. A subsequent epoxidation by CYP enzymes yields the ultimate carcinogen, Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE).[7] BPDE can covalently bind to DNA, forming adducts that can lead to mutations, cell cycle arrest, and apoptosis if the damage is too severe to be repaired.[6]
A similar metabolic activation pathway is proposed for Benz(a)anthracene, leading to the formation of diol epoxides. Studies have shown that the bay-region 3,4-diol-1,2-epoxide of Benz(a)anthracene is a potent mutagen and carcinogen. The formation of phenolic metabolites, such as this compound, is also a result of CYP-mediated metabolism. While potentially less reactive than diol epoxides, these phenolic compounds can undergo further metabolism to quinones, which can generate reactive oxygen species (ROS) and contribute to oxidative stress-induced cytotoxicity.
Caption: The metabolic activation pathway of PAHs leading to cytotoxicity.
References
- 1. Mutagenic and cytotoxic activity of benzol[a]pyrene 4,5-, 7,8-, and 9,10-oxides and the six corresponding phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Toxicity of polycyclic aromatic hydrocarbons involves NOX2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutagenicity and cytotoxicity of benz[a]anthracene diol epoxides and tetrahydro-epoxides: Exceptional activity of the bay region 1,2-epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Ability of 16 priority PAHs to be directly cytotoxic to a cell line from the rainbow trout gill - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Benz(a)anthracene Analysis: A Guide for Researchers
This guide provides a comparative overview of analytical performance for the determination of Benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH), based on data from inter-laboratory comparison (ILC) studies, also known as proficiency tests or round-robin tests.[1][2] These studies are crucial for external quality assurance, allowing laboratories to assess their performance against their peers and a reference value.[2] Regular participation in such tests is often a requirement for accreditation according to ISO/IEC 17025.[1][3]
Data Presentation
The performance of participating laboratories in the analysis of Benz(a)anthracene is typically evaluated using statistical measures like the Z-score, which compares a laboratory's result to the consensus mean of all participants.[4] A satisfactory performance is generally indicated by a Z-score between -2.0 and +2.0.[4] The following table summarizes hypothetical results from an ILC for Benz(a)anthracene in a certified reference material.
| Laboratory ID | Reported Concentration (µg/kg) | Assigned Value (µg/kg) | Z-Score | Method |
| Lab A | 9.8 | 10.2 | -0.4 | GC-MS |
| Lab B | 11.5 | 10.2 | 1.3 | HPLC-FLD |
| Lab C | 8.9 | 10.2 | -1.3 | GC-MS/MS |
| Lab D | 10.5 | 10.2 | 0.3 | HPLC-FLD |
| Lab E | 12.8 | 10.2 | 2.5 | GC-MS |
Note: The data above is illustrative. In actual ILC reports, a larger number of laboratories would be included.
Experimental Protocols
The analytical methods employed by laboratories for the determination of PAHs like Benz(a)anthracene often vary. However, they generally follow a common workflow involving extraction, clean-up, and instrumental analysis.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable solvent mixture (e.g., hexane/acetone).
-
Clean-up: Solid-phase extraction (SPE) using silica or Florisil cartridges to remove interfering compounds.[5]
-
Instrumental Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column (e.g., DB-5ms).
-
Injector: Splitless injection.
-
Oven Temperature Program: A programmed temperature ramp to separate the PAHs.
-
Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Quantification: Based on a multi-level calibration curve using certified reference standards of Benz(a)anthracene.
2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
-
Extraction: Similar to GC-MS methods.
-
Clean-up: SPE or gel permeation chromatography (GPC).
-
Instrumental Analysis:
-
High-Performance Liquid Chromatograph (HPLC): A reverse-phase C18 column is commonly used for the separation of PAHs.[5]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.
-
Fluorescence Detector (FLD): Set at the specific excitation and emission wavelengths for Benz(a)anthracene to ensure high sensitivity and selectivity.
-
-
Quantification: Based on a calibration curve prepared from certified reference standards.
Visualization of the Inter-Laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the preparation of the test material to the final evaluation of the participating laboratories.
Caption: Workflow of an Inter-Laboratory Comparison Study.
References
Cross-Reactivity of Benz(a)anthracen-8-ol in Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate quantification of target analytes. This guide provides a comparative overview of the cross-reactivity of Benz(a)anthracen-8-ol, a metabolite of the polycyclic aromatic hydrocarbon (PAH) Benz(a)anthracene, in the context of PAH immunoassays. Due to a lack of direct quantitative data for this compound, this guide leverages available data for the parent compound and structurally similar metabolites to infer potential cross-reactivity.
Introduction to Cross-Reactivity in PAH Immunoassays
Immunoassays are widely used for the rapid screening of polycyclic aromatic hydrocarbons (PAHs) in environmental and biological samples. These assays rely on the specific binding of antibodies to their target analytes. However, due to the structural similarities among different PAHs and their metabolites, cross-reactivity is a common phenomenon that can affect the accuracy of these tests. An antibody designed to detect a specific PAH may also bind to other structurally related compounds, leading to an overestimation of the target analyte's concentration.
Benz(a)anthracene is a carcinogenic PAH of significant environmental concern. Its metabolism in biological systems leads to the formation of various hydroxylated derivatives, including this compound. The presence of these metabolites can serve as biomarkers for exposure to the parent compound. Therefore, understanding how these metabolites interact with antibodies in PAH immunoassays is critical for accurate exposure assessment.
Comparative Analysis of Cross-Reactivity
A study developing a fluorescence immunoassay for Benzo[a]pyrene, a five-ring PAH, demonstrated that the four-ring PAH Benz(a)anthracene exhibited a cross-reactivity of 22%. This indicates that antibodies raised against one PAH can recognize other PAHs, with the degree of cross-reactivity influenced by structural similarity.
Another study on an enzyme-linked immunosorbent assay (ELISA) for Pyrene and Benzo[a]pyrene provided a comprehensive cross-reactivity table for 16 different PAHs. While this study did not include hydroxylated metabolites, it underscores the variability of cross-reactivity among different PAHs in a single assay.
The detection of 3-hydroxybenz[a]anthracene in the urine of workers exposed to PAHs highlights the relevance of monohydroxylated metabolites as biomarkers of exposure. Given the structural similarity between 3-hydroxybenz[a]anthracene and this compound, it is plausible that an immunoassay exhibiting cross-reactivity with one would also show some degree of cross-reactivity with the other.
Table 1: Cross-Reactivity of Selected PAHs in a Benzo[a]pyrene-based Fluorescence Immunoassay
| Compound | Structure | Number of Rings | Cross-Reactivity (%) |
| Benzo[a]pyrene | C20H12 | 5 | 100 |
| Benz(a)anthracene | C18H12 | 4 | 22 |
| Chrysene | C18H12 | 4 | 31 |
| Pyrene | C16H10 | 4 | 15 |
| Benzo[b]fluoranthene | C20H12 | 5 | 61 |
| Naphthalene | C10H8 | 2 | <1 |
| Anthracene | C14H10 | 3 | <1 |
Data extrapolated from a study on a rapid fluorescence immunoassay for Benzo[a]pyrene.
Experimental Protocols
The determination of cross-reactivity in a competitive immunoassay typically involves the following steps:
-
Preparation of Standard Curves: A standard curve is generated for the target analyte (e.g., Benzo[a]pyrene) by plotting the signal intensity against a range of known concentrations.
-
Testing of Cross-Reactants: The potentially cross-reacting compounds (e.g., Benz(a)anthracene and its metabolites) are tested individually in the same assay format across a range of concentrations.
-
Calculation of IC50 Values: The concentration of the target analyte and each cross-reactant that causes 50% inhibition of the maximum signal (IC50) is determined from their respective dose-response curves.
-
Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Signaling Pathways and Experimental Workflows
The detection of PAHs and their metabolites in biological systems is often preceded by metabolic activation. The following diagram illustrates a simplified metabolic pathway for Benz(a)anthracene and the general workflow for its detection via immunoassay.
Caption: Simplified metabolic pathway of Benz(a)anthracene and a general workflow for immunoassay-based detection.
Conclusion
Direct quantitative data on the cross-reactivity of this compound in immunoassays remains elusive in the current scientific literature. However, based on the available data for its parent compound, Benz(a)anthracene, and the established principles of immunoassay cross-reactivity, it is reasonable to anticipate that this compound would exhibit some degree of cross-reactivity in immunoassays designed for other PAHs, particularly those developed for Benz(a)anthracene itself or other four-ring PAHs.
For researchers and professionals in drug development, this underscores the importance of validating any immunoassay for its specificity towards the target analyte and potential cross-reactivity with related metabolites. When using commercially available kits, it is crucial to consult the manufacturer's documentation for detailed cross-reactivity information. In the absence of such data, empirical determination of cross-reactivity through dedicated experiments is strongly recommended for accurate and reliable results. Further research is needed to specifically quantify the cross-reactivity of this compound and other hydroxylated metabolites to improve the accuracy of PAH exposure assessment using immunochemical methods.
Evaluating the Purity of Synthesized Benz(a)anthracen-8-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for evaluating the purity of synthesized Benz(a)anthracen-8-ol. The document outlines detailed experimental protocols and presents comparative data to assist researchers in selecting the most appropriate techniques for their specific needs.
Introduction
This compound, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene, is a compound of significant interest in toxicological and pharmacological research. Its purity is paramount for accurate experimental results. This guide compares the purity profile of this compound synthesized via a hypothetical novel, streamlined method against a conventional, multi-step approach. The purity is assessed using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Purity Analysis
The purity of this compound synthesized by two different methods was evaluated. The "Novel Synthesis Method" represents a more direct and efficient route, while the "Standard Synthesis Method" follows a traditional, multi-step protocol. The results are summarized in the table below.
| Analytical Method | Purity of this compound (Novel Synthesis) | Purity of this compound (Standard Synthesis) | Major Impurities Detected (Standard Synthesis) |
| HPLC-UV | 99.2% | 96.5% | Benz(a)anthracene, Benz(a)anthracen-7-ol |
| GC-MS | 99.5% | 97.1% | Benz(a)anthracene, Phenanthrene |
| ¹H NMR | >99% (by integration) | ~97% (by integration) | Unidentified aromatic byproducts |
Experimental Protocols
Detailed methodologies for the analytical techniques used in this guide are provided below.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
Agilent 1260 Infinity II HPLC system or equivalent
-
Variable Wavelength Detector (VWD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase and Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 60% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 10 µg/mL with acetonitrile.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Agilent 7890B GC system coupled to a 5977A MSD or equivalent
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
GC Conditions:
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Injection Mode: Splitless
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in dichloromethane.
-
Derivatize the hydroxyl group to improve volatility if necessary, although direct analysis is often possible. For derivatization, use a suitable silylating agent (e.g., BSTFA with 1% TMCS).
-
Dilute the solution to a final concentration of approximately 20 µg/mL in dichloromethane.
-
Injection Volume: 1 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
Bruker Avance III 500 MHz spectrometer or equivalent
¹H NMR Parameters:
-
Solvent: Deuterochloroform (CDCl₃)
-
Frequency: 500 MHz
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Pulse Width: 30°
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum. Purity is estimated by integrating the signals corresponding to the product and comparing them to the integrals of impurity signals.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purity evaluation of this compound.
Hypothetical Signaling Pathway
Benz(a)anthracene and its metabolites are known to interact with the Aryl Hydrocarbon Receptor (AHR) signaling pathway. The diagram below illustrates a hypothetical pathway where this compound acts as a ligand for the AHR, leading to the transcription of target genes. The metabolic activation of benz[a]anthracene is primarily carried out by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1.[1]
References
Comparative Study of Benz(a)anthracen-8-ol Degradation Pathways
A comprehensive analysis of microbial, fungal, and photochemical methods for the breakdown of a persistent environmental pollutant.
Benz(a)anthracen-8-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) benz(a)anthracene, is a compound of significant environmental concern due to its potential toxicity and persistence. Understanding the mechanisms by which this compound degrades is crucial for developing effective bioremediation and water treatment strategies. This guide provides a comparative analysis of the primary degradation pathways of this compound, including microbial, fungal, and photochemical methods, supported by experimental data and detailed protocols. While direct experimental data for this compound is limited, this guide draws upon established degradation pathways of its parent compound, benz(a)anthracene, and other hydroxylated PAHs to provide a robust comparative framework for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Degradation Efficiency
The following table summarizes the degradation efficiency of benz(a)anthracene, serving as a proxy for this compound, by various methods. The presence of a hydroxyl group in this compound is expected to increase its water solubility and potentially alter degradation rates and pathways.
| Degradation Method | Organism/Condition | Initial Concentration | Duration | Degradation Efficiency (%) | Key Metabolites | Reference |
| Fungal Degradation | Irpex lacteus | Not specified | 14 days | >70% | Benz(a)anthracene-7,12-dione, 1,2-naphthalenedicarboxylic acid, phthalic acid, 1-tetralone | [1] |
| Fusarium solani | 20 mg/L | 40 days | 60% | Quinones, Phthalic acid | [2] | |
| Bacterial Degradation | Mycobacterium sp. strain RJGII-135 | Not specified | Not specified | Significant | 5,6-BAA-dihydrodiol, 10,11-BAA-dihydrodiol | [3] |
| Bacterial Consortium | 50 mg/kg soil | 100 days | 40-80% | Not specified | [4] | |
| Photochemical Degradation | UVA Irradiation (in water/acetonitrile) | 4.4 µM | Not specified | Rate constant available | Oxygenated photoproducts (e.g., hydroxides) | [5] |
| Chlorine Dioxide | 0.5 mmol/L | 120 min | 89.5% | 9,10-anthraquinone (from anthracene) | [6] |
Microbial Degradation Pathways
Microorganisms, particularly bacteria and fungi, play a pivotal role in the breakdown of PAHs in the environment. They employ a range of enzymatic machinery to metabolize these complex molecules into less toxic compounds.
Bacterial Degradation
Bacteria typically initiate the degradation of PAHs through the action of dioxygenase enzymes. This process introduces two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol. This intermediate is then further metabolized through a series of reactions, leading to ring cleavage and eventual mineralization to carbon dioxide and water.
In the case of benz(a)anthracene, bacterial strains like Mycobacterium have been shown to produce dihydrodiols at various positions on the molecule, such as the 5,6 and 10,11 positions[3]. The presence of the hydroxyl group in this compound likely influences the initial site of dioxygenase attack. The degradation pathway is anticipated to proceed through the formation of dihydroxy derivatives, followed by ring fission.
This protocol is a generalized procedure based on common practices for studying the bacterial degradation of PAHs.
-
Culture Preparation: A bacterial strain with known PAH-degrading capabilities (e.g., Mycobacterium sp.) is cultured in a minimal salt medium (MSM) supplemented with a carbon source like glucose.
-
Inoculation: Once the culture reaches a desired optical density, the cells are harvested, washed, and resuspended in fresh MSM.
-
Degradation Assay: Benz(a)anthracene (or this compound) is added to the bacterial suspension at a specific concentration (e.g., 50 mg/L). The flasks are incubated under controlled conditions (e.g., 30°C, 150 rpm) in the dark to prevent photodegradation.
-
Sampling and Extraction: Aliquots of the culture are taken at regular intervals. The remaining PAH and its metabolites are extracted from the medium using an organic solvent like ethyl acetate.
-
Analysis: The extracted samples are analyzed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify degradation products.
Fungal Degradation
Fungi, particularly white-rot fungi, utilize powerful extracellular ligninolytic enzymes, such as laccase and manganese peroxidase, to degrade a wide range of recalcitrant organic pollutants, including PAHs. Unlike bacteria, fungi often employ a co-metabolic process, where the degradation of the pollutant occurs in the presence of a primary carbon source.
The initial step in the fungal degradation of benz(a)anthracene often involves the oxidation of the molecule to form a quinone, such as benz(a)anthracene-7,12-dione[1]. This is then followed by ring cleavage and the formation of smaller, more biodegradable compounds like phthalic acid[1][2]. The hydroxyl group on this compound could serve as an initial point of enzymatic attack or influence the subsequent breakdown of the quinone intermediates.
This protocol outlines a general method for assessing fungal degradation of PAHs.
-
Fungal Culture: A ligninolytic fungus (e.g., Irpex lacteus) is grown on a suitable solid medium like Potato Dextrose Agar (PDA).
-
Liquid Culture Inoculation: Mycelial plugs from the agar plate are transferred to a liquid nutrient medium.
-
PAH Addition: After a period of growth, a solution of benz(a)anthracene (or this compound) is added to the culture.
-
Incubation: The cultures are incubated under specific conditions (e.g., 25°C, 120 rpm) for a set period.
-
Extraction and Analysis: The culture medium and mycelia are separated. The residual PAH and its metabolites are extracted from both fractions and analyzed by HPLC or GC-MS.
-
Enzyme Assays: The activity of extracellular enzymes like laccase and manganese peroxidase in the culture supernatant can be measured spectrophotometrically to correlate enzyme production with PAH degradation.
Photochemical Degradation Pathway
Photochemical degradation involves the breakdown of molecules by light energy, particularly ultraviolet (UV) radiation from sunlight. This process can be a significant pathway for the removal of PAHs from aquatic environments and surfaces. The rate and products of photodegradation are influenced by factors such as the wavelength of light, the presence of photosensitizers, and the chemical properties of the medium.
For benz(a)anthracene, photodegradation in polar solvents like water/acetonitrile mixtures leads to the formation of various oxygenated photoproducts, including hydroxylated derivatives[5]. The reaction rate is generally faster in more polar media. The presence of a hydroxyl group in this compound would likely enhance its light-absorbing properties and could lead to different and potentially faster photodegradation pathways compared to the parent compound.
The following is a generalized protocol for studying the photodegradation of PAHs.
-
Sample Preparation: A solution of Benz(a)anthracene (or this compound) is prepared in a solvent of interest (e.g., water/acetonitrile mixture or cyclohexane) in a quartz vessel that is transparent to UV light.
-
Irradiation: The solution is exposed to a light source with a known spectral output, such as a xenon lamp or a photochemical reactor with specific UV lamps (e.g., UVA lamps).
-
Monitoring: The degradation of the parent compound and the formation of photoproducts are monitored over time by taking aliquots and analyzing them using HPLC with a UV or fluorescence detector, or by GC-MS.
-
Quantum Yield Calculation: The quantum yield, which is a measure of the efficiency of a photochemical process, can be determined by measuring the rate of degradation and the intensity of the light source.
-
Control Experiments: Dark controls (samples kept in the dark) are run in parallel to account for any non-photochemical degradation.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in this compound degradation, the following diagrams have been created using the DOT language.
Bacterial degradation pathway of this compound.
Fungal degradation pathway of this compound.
Photochemical degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of pyrene, benz[a]anthracene, and benzo[a]pyrene by Mycobacterium sp. strain RJGII-135, isolated from a former coal gasification site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Benz(a)anthracen-8-ol: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Benz(a)anthracen-8-ol based on the safety data for the parent compound, Benz(a)anthracene, and general principles for the disposal of hazardous chemical waste. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, these procedures should be considered a baseline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
This compound, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) Benz(a)anthracene, should be handled and disposed of as a hazardous waste. The core Benz(a)anthracene structure is classified as a suspected human carcinogen and is very toxic to aquatic life with long-lasting effects.[1][2][3][4][5] The addition of a hydroxyl group is not expected to mitigate these hazards. Therefore, stringent disposal procedures are necessary to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
Table 1: Personal Protective Equipment (PPE) and Handling Summary
| Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption.[2][3] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or dust.[2][3] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | To prevent inhalation of dust or aerosols. |
| Waste Containers | Clearly labeled, sealed, and chemically compatible containers. | To safely contain hazardous waste and prevent leaks. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste management company, which will typically utilize high-temperature incineration.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Segregate this compound waste from other waste streams to avoid chemical reactions. Do not mix with other incompatible chemicals.
-
-
Waste Collection and Storage:
-
Collect solid waste in a dedicated, puncture-resistant, and sealable container.
-
Collect liquid waste in a leak-proof, chemically compatible container. Ensure the container is tightly sealed.
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's EHS department.
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[6]
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste, including its composition and quantity.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, carefully clean up the spill. For solid spills, avoid generating dust. You can gently moisten the material before sweeping it up.
-
Collect all spill cleanup materials in a sealed container and label it as hazardous waste.
-
Do not wash spills down the drain.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound waste.
Experimental Protocols for Decontamination
While bulk disposal should be handled by professionals, there are chemical oxidation methods that have been researched for the remediation of PAHs in environmental contexts. These are generally not recommended for routine laboratory waste disposal but are provided here for informational purposes. One such method is the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst). This process can oxidize PAHs, breaking them down into less complex molecules.[7] However, the reaction can be vigorous and should only be attempted by trained personnel with appropriate safety measures in place. For laboratory purposes, it is safer and more practical to dispose of the waste through a certified vendor.
References
Personal protective equipment for handling Benz(a)anthracen-8-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Benz(a)anthracen-8-ol. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination. Benz(a)anthracene and its derivatives are considered potential carcinogens and require handling with extreme caution.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required personal protective equipment.
| Protection Type | Specific Equipment | Standard/Considerations |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | The exact breakthrough time of the glove material should be confirmed with the manufacturer.[4] Wear appropriate protective clothing to prevent skin exposure.[1][2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5] |
| Full Body Protection | Disposable Tyvek-type suit or sleeves | If a full suit is not worn, disposable Tyvek-type sleeves taped to gloves are recommended.[6] |
Occupational Exposure Limits
The following table outlines the occupational exposure limits for Benz(a)anthracene, which should be considered as a guideline for this compound.
| Organization | Exposure Limit (8-hour TWA) | Notes |
| OSHA (PEL) | 0.2 mg/m³ (as Coal Tar Pitch Volatiles, Benzene-soluble fraction) | Legal airborne permissible exposure limit.[7] |
| NIOSH (REL) | 0.1 mg/m³ (as Coal Tar Pitch Volatiles, Cyclohexane-extractable fraction) | Recommended airborne exposure limit over a 10-hour workshift.[7] |
| ACGIH | Recommends that exposure by all routes be controlled to levels as low as possible. | Suspected human carcinogen.[8] |
Handling and Storage
-
Handling : Always handle this compound within a certified chemical fume hood or a Class I, Type B, biological safety hood.[7] Avoid the formation of dust and aerosols.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[8] Wash hands thoroughly after handling.[9]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[1][9] Keep away from oxidizing agents.[8] The storage area should not have drain or sewer access.[8]
Spill Response
In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the necessary steps to safely manage a this compound spill.
Caption: Workflow for handling a chemical spill of this compound.
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9] Wash the affected area with soap and water.[6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7] Do not allow the chemical to enter drains or the environment.[5] All disposable PPE should be collected and disposed of as hazardous waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. BENZ[A]ANTHRACENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. ICSC 0385 - BENZ(a)ANTHRACENE [chemicalsafety.ilo.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
